Chloroformamidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
carbamimidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTLGWCJESCDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314664 | |
| Record name | Carbamimidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-14-3 | |
| Record name | Carbamimidic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6869-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamimidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Chloroformamidine hydrochloride?
An In-depth Technical Guide to the Chemical Properties of Chloroformamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride (CAS No. 29671-92-9) is a versatile and reactive compound widely utilized as a key intermediate in organic synthesis.[1][2] Its unique structure, featuring both chloro and amidine functionalities, makes it an invaluable reagent for introducing amine groups and constructing more complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in research and development. The compound is particularly noted for its role in the synthesis of pharmaceuticals, agrochemicals, and specialized reagents.[1][3]
Chemical and Physical Properties
This compound hydrochloride is a white to off-white crystalline powder.[1][2][4] It is stable under recommended storage conditions, typically in an inert atmosphere at room temperature or refrigerated at 2-8 °C.[1][2][5][6] The compound is soluble in water.[2][4]
Quantitative Data Summary
The key physical and chemical properties of this compound hydrochloride are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 29671-92-9 | [1][2][3][5][6][7][8] |
| Molecular Formula | CH₃ClN₂·HCl (or CH₄Cl₂N₂) | [1][2][3][6][7][9] |
| Molecular Weight | 114.96 g/mol | [1][3][6][7][9][10] |
| Appearance | White to off-white crystalline powder | [1][2][4][11] |
| Melting Point | 170-181 °C[1]; 180 °C (lit.)[4][6][10][12] | [1][4][6][10][12] |
| Purity | ≥ 95% - 99% (Assay by titration) | [1][5][8][9] |
| EINECS Number | 249-765-4 | [2][10][13] |
| MDL Number | MFCD00035527 | [1][6][8][13] |
| PubChem ID | 3084509 | [1] |
| Density (estimate) | 1.5592 g/cm³ | [6][12] |
| Refractive Index (estimate) | 1.6300 | [6][12] |
| Storage Temperature | 2-8 °C[1] or Room Temperature (Inert atmosphere)[2][6] | [1][2][6] |
Reactivity and Stability
This compound hydrochloride is stable under recommended temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents.[5][10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][10] The compound is a key reagent for guanylation, particularly for electron-deficient aromatic amines, providing an efficient alternative method for synthesizing guanidines.[6]
Experimental Protocols
Synthesis of this compound Hydrochloride
A common and efficient method for the synthesis of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.[6]
Materials:
-
Cyanamide (50.0 g, 1.19 mol)
-
Diethyl ether (900 ml)
-
Ethereal solution of hydrogen chloride (450 g, 29%)
Procedure:
-
Dissolve cyanamide in diethyl ether in a suitable reaction vessel.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add the ethereal solution of hydrogen chloride to the cooled cyanamide solution, ensuring the temperature is maintained below +5 °C.[6]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.[6]
-
Collect the resulting white precipitate by filtration.[6]
-
Dry the collected solid under vacuum at 30 °C to yield the final product, this compound hydrochloride.[6] A yield of 96.64% has been reported for this method.[6]
Caption: Synthesis workflow for this compound hydrochloride.
Applications in Synthesis
The primary application of this compound hydrochloride is as a versatile reagent in organic synthesis.[1][2]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the production of various pharmaceuticals, especially those targeting infectious diseases, and in the formulation of agrochemicals like herbicides and fungicides.[1][3]
-
Guanylation Reactions: It is an effective reagent for the synthesis of guanidines from amines, a reaction of significant importance in medicinal chemistry.[6] The process typically involves heating the amine with this compound hydrochloride.[14]
-
Heterocyclic Chemistry: The compound is used in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[14]
-
Materials Science: It has been explored as an interfacial molecular linker to create efficient and stable perovskite solar cells.[6]
Caption: General reaction pathway for guanylation using this compound HCl.
Spectroscopic and Analytical Data
While detailed spectroscopic data like NMR or IR spectra are not extensively provided in the cited literature, the purity of this compound hydrochloride is commonly determined by titration.[1] For hydrochloride salts of pharmaceuticals, solid-state ³⁵Cl NMR spectroscopy can be a powerful tool for structural characterization and distinguishing between polymorphs, though specific data for this compound is not available in the provided results.[15][16]
Safety and Handling
This compound hydrochloride is classified as an irritant.[5][10]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8][10]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Caption: Relationship between properties and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 4. Page loading... [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. This compound hydrochloride | 29671-92-9 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 29671-92-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. This compound, HCl | CymitQuimica [cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound Hydrochloride | 29671-92-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. This compound HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]
- 13. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 6869-14-3 | Benchchem [benchchem.com]
- 15. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Chloroformamidine Hydrochloride from Cyanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloroformamidine hydrochloride from cyanamide (B42294), a critical intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, a precise experimental protocol, and quantitative data, presented in a clear and accessible format for laboratory application.
Introduction
This compound hydrochloride is a versatile reagent and building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocycles and guanidine (B92328) derivatives, many of which exhibit significant biological activity. The synthesis from cyanamide and hydrogen chloride is a fundamental and historically significant method for its preparation. This guide will focus on the direct reaction of cyanamide with hydrogen chloride.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound hydrochloride from cyanamide proceeds via an acid-catalyzed nucleophilic addition of hydrogen chloride to the nitrile group of cyanamide.
The reaction mechanism can be described in the following steps:
-
Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the sp-hybridized nitrogen atom of the nitrile group in cyanamide by hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Chloride Ion: The chloride ion (Cl-), a good nucleophile, attacks the now highly electrophilic carbon atom of the protonated cyanamide.
-
Formation of this compound: This nucleophilic attack results in the formation of the neutral this compound molecule.
-
Protonation to the Hydrochloride Salt: In the acidic medium, the basic amino group of this compound is readily protonated by another molecule of hydrogen chloride to yield the stable this compound hydrochloride salt.
Experimental Protocol
The following experimental protocol is based on established laboratory procedures for the synthesis of this compound hydrochloride from cyanamide.
Materials:
-
Cyanamide
-
Diethyl ether (anhydrous)
-
Hydrogen chloride (gas or as a solution in anhydrous diethyl ether)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Ice-water bath
-
Buchner funnel and flask
-
Vacuum drying oven
Procedure:
-
Reaction Setup: A solution of cyanamide in anhydrous diethyl ether is prepared in a three-necked round-bottom flask. The flask is then cooled to 0°C using an ice-water bath.
-
Addition of Hydrogen Chloride: A solution of hydrogen chloride in anhydrous diethyl ether is added slowly to the cooled cyanamide solution with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C throughout the addition.
-
Reaction Completion: After the complete addition of the hydrogen chloride solution, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
Isolation of Product: The resulting white precipitate of this compound hydrochloride is collected by vacuum filtration using a Buchner funnel.
-
Drying: The collected solid is dried under vacuum at a controlled temperature (e.g., 30°C) to remove any residual solvent.
Quantitative Data
The following table summarizes the quantitative data for a representative synthesis of this compound hydrochloride from cyanamide.
| Parameter | Value | Unit |
| Reactants | ||
| Cyanamide | 50.0 | g |
| Cyanamide | 1.19 | mol |
| Hydrogen Chloride (in Ether) | 450 (29% solution) | g |
| Solvent | ||
| Diethyl Ether | 900 | mL |
| Reaction Conditions | ||
| Initial Temperature | 0 | °C |
| Temperature during HCl addition | < 5 | °C |
| Product | ||
| This compound Hydrochloride (Yield) | 132.66 | g |
| This compound Hydrochloride (Yield) | 1.15 | mol |
| Yield | 96.64 | % |
Safety Considerations
-
Cyanamide: is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Chloride: is a corrosive gas. It should be handled in a well-ventilated fume hood.
-
Diethyl Ether: is a highly flammable solvent. All operations should be conducted away from ignition sources.
Conclusion
The synthesis of this compound hydrochloride from cyanamide and hydrogen chloride is a high-yielding and straightforward procedure. This guide provides the necessary details for its successful implementation in a laboratory setting. The product is a valuable intermediate for further synthetic transformations in the development of new pharmaceutical and agrochemical agents.
Chloroformamidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a highly reactive and versatile reagent primarily utilized as a key intermediate in organic synthesis.[1] With the molecular formula CH₃ClN₂·HCl, it is the hydrochloride salt of this compound.[1][2] Its structure features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom, making it an effective precursor for introducing guanidine (B92328) and other nitrogen-containing moieties into molecular scaffolds.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Molecular Structure and Formula
The chemical structure of this compound hydrochloride is characterized by the carbamimidic chloride cation paired with a chloride anion.
-
Molecular Formula : CH₄Cl₂N₂ (combined); CH₃ClN₂·HCl (salt form)[3][4]
-
IUPAC Name : carbamimidoyl chloride;hydrochloride[4]
Physicochemical and General Data
The key quantitative data for this compound hydrochloride are summarized in Table 1 for easy reference.
| Property | Value | Citations |
| CAS Number | 29671-92-9 | [1][3] |
| Molecular Weight | 114.96 g/mol | [1][3][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170–181 °C | [1] |
| Purity | ≥97% to ≥99% (Assay by titration) | [1][3] |
| Storage Conditions | Store at 2-8 °C or Room Temperature, Inert Atmosphere | [1] |
Spectroscopic and Analytical Data
Experimental Protocols
This compound hydrochloride is valuable both as a product of synthesis and as a reagent for further transformations. Below are detailed protocols for its preparation and a representative application in heterocyclic chemistry.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol details the synthesis of the title compound from cyanamide (B42294) and hydrogen chloride.
Workflow for Synthesis of this compound Hydrochloride
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 29671-92-9|Carbamimidic chloride hydrochloride| Ambeed [ambeed.com]
Physical properties like melting point and storage temperature of Chloroformamidine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent in organic synthesis. The information presented herein is intended to support researchers and professionals in the safe handling, storage, and application of this compound in laboratory and drug development settings.
Core Physical Properties
This compound hydrochloride is a white to almost white crystalline powder.[1][2] Key physical properties are summarized in the table below, compiled from various sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Formula | CH₃ClN₂·HCl | [1] |
| Molecular Weight | 114.96 g/mol | [1][3][4][5][6] |
| Melting Point | 170-181 °C | [1] |
| 180 °C | [3][5][7] | |
| 177 °C | [4] | |
| 184-192 °C | [8] | |
| Appearance | White to almost white crystalline powder | [1][2] |
| Storage Temperature | 2-8 °C | [1] |
| Room Temperature | [5][6] | |
| Cool and dark place, <15°C recommended | [5] | |
| Cool, dry place for long-term storage | [8] |
Note on Property Variation: The observed range in melting points is typical for chemical compounds and can be attributed to differences in purity and the analytical method employed. Storage temperature recommendations vary by supplier; for optimal stability, storage in a cool, dry, and dark environment is advisable.
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of this compound hydrochloride can be determined using the standard capillary method with a melting point apparatus. This technique relies on the principle that pure crystalline substances exhibit a sharp, well-defined melting point.[4]
Materials:
-
This compound hydrochloride (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[3]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[1]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the substance. For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]
-
Synthesis Workflow
This compound hydrochloride can be synthesized from the reaction of cyanamide (B42294) with hydrogen chloride. The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for this compound hydrochloride.
Logical Relationship in Application
This compound hydrochloride serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. The following diagram illustrates this logical relationship.
Caption: Role as an intermediate in heterocyclic synthesis.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Determination of Melting Point [unacademy.com]
- 6. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
Chloroformamidine as a Reagent: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroformamidine and its salts, particularly this compound hydrochloride, have carved a niche in synthetic organic chemistry as versatile and reactive reagents. Initially explored as a laboratory curiosity, their unique structure and reactivity have led to significant applications, most notably in the synthesis of guanidines and various nitrogen-containing heterocycles. This guide traces the historical development of this compound, detailing its early synthesis, key chemical properties, and evolution into a valuable tool for constructing complex molecules in pharmaceutical and materials science research.
Introduction
This compound, in its salt form (typically hydrochloride), is a highly reactive compound characterized by the Cl-C(=NH)NH2 structure. It serves as a powerful electrophile and a key building block in organic synthesis. Its utility stems from its ability to act as a precursor to the guanidinium (B1211019) group and as a versatile intermediate for creating diverse chemical structures, particularly in the development of agrochemicals and pharmaceuticals.[1] Researchers value its capacity to streamline synthetic pathways and introduce amine functionalities into complex molecules.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 29671-92-9 | [1][2] |
| Molecular Formula | CH₄Cl₂N₂ (or CH₃ClN₂·HCl) | [1][3] |
| Molecular Weight | 114.96 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170-181 °C (decomposes) | [1] |
| Purity | ≥ 98-99% (Typical) | [1][4] |
| Storage | 2-8 °C, under inert atmosphere | [1] |
Historical Synthesis
The preparation of this compound hydrochloride was historically challenging, which limited its use to that of a "laboratory curiosity." The earliest methods relied on the reaction of free cyanamide (B42294) with hydrogen chloride.
A significant advancement was the development of a more direct and high-yield synthesis from cyanamide. This method, which remains a standard procedure, involves the treatment of cyanamide with an ethereal solution of hydrogen chloride under controlled temperatures.
Caption: Early and efficient synthesis of this compound HCl.
Experimental Protocol: Synthesis from Cyanamide[5]
-
Reactants:
-
Cyanamide (50.0 g, 1.19 mol, 1 eq.)
-
Diethyl ether (900 ml)
-
Ethereal solution of hydrogen chloride (450 g, 29%)
-
-
Procedure:
-
Cyanamide is dissolved in diethyl ether, and the solution is cooled to 0°C.
-
The ethereal solution of hydrogen chloride is added slowly, ensuring the reaction temperature is maintained below +5 °C.
-
Following the addition, the mixture is stirred at room temperature for a period.
-
The resulting white precipitate is collected via filtration.
-
The solid product is dried under vacuum at 30 °C.
-
-
Result:
-
This protocol affords this compound hydrochloride as a white solid with a high yield.
-
Table 2: Quantitative Data for Synthesis from Cyanamide [5]
| Parameter | Value |
| Starting Material | Cyanamide (50.0 g) |
| Product | This compound hydrochloride |
| Product Mass | 132.66 g |
| Yield | 96.64% |
Key Applications and Chemical Development
The development of this compound as a reagent has been driven by its utility in key transformations, primarily in guanylation and heterocyclic synthesis.
Guanylation of Amines
A pivotal application of this compound hydrochloride is its use as an efficient guanylating agent. It provides a clean and effective method for the synthesis of guanidines, a functional group prevalent in biologically active molecules. This is particularly valuable for reactions involving electron-deficient aromatic amines, which are often challenging substrates for traditional guanylation methods.[5][6]
Caption: General workflow for the guanylation of aromatic amines.
This reaction has become an improved, alternative method for synthesizing a wide variety of guanidines from pyridines, anilines, and other heterocyclic compounds.[5]
Intermediate in Multi-step Synthesis
This compound serves as a crucial intermediate in more complex synthetic pathways. Its bifunctional nature allows for sequential reactions to build molecular complexity. A notable example is in the synthesis of fluoroformamidines, where this compound is generated and then subjected to a halogen exchange reaction.[7]
Caption: this compound as an intermediate in fluoroformamidine synthesis.
This pathway highlights the reagent's role as a stable, isolable intermediate that can be further functionalized, demonstrating its modularity in synthetic design.[7]
Synthesis of Heterocycles
More specialized derivatives, such as N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, have been developed and used as versatile 1,3-dielectrophiles. These reagents react with various nucleophiles to construct a wide array of novel and uncommon heterocyclic ring systems, including oxathiadiazines and thiatriazoles.[8][9] This has expanded the toolkit for medicinal chemists and those involved in fragment-based drug discovery.
Conclusion
From its origins as a synthetically challenging laboratory chemical, this compound has evolved into a cornerstone reagent in modern organic chemistry. Its historical development, marked by the optimization of its synthesis, has unlocked its potential for broader applications. For researchers and drug development professionals, this compound hydrochloride offers a reliable and efficient method for the synthesis of guanidines and serves as a versatile intermediate for constructing complex nitrogen-containing molecules. Its continued application in novel synthetic methodologies ensures its relevance in the ongoing quest for new bioactive compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. This compound hydrochloride | 29671-92-9 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
In-Depth Technical Guide to Chloroformamidine Hydrochloride (CAS Registry Number: 29671-92-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloroformamidine hydrochloride, a versatile reagent in organic synthesis. The document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role as a precursor for pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is soluble in water.[1] Key quantitative data are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Registry Number | 29671-92-9[1][2][3][4] |
| Molecular Formula | CH₄Cl₂N₂[1] (or CH₃ClN₂·HCl[2][4]) |
| Molecular Weight | 114.96 g/mol [2][3][4] |
| InChI | InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H[1][3] |
| InChIKey | FUQFHOLPJJETAP-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C(=N)(N)Cl.Cl[3] |
| EINECS | 249-765-4[1] |
| PubChem CID | 3084509[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 170-181 °C[2], 180°C (lit.)[5] |
| Purity | ≥98.0%, ≥99% (Assay by titration)[2] |
| Storage Temperature | Room Temperature, under inert atmosphere[1], 2-8 °C[2] |
Safety and Hazard Information
This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation. |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
This compound hydrochloride is a key intermediate in various synthetic procedures. Detailed methodologies for its synthesis and its application in the formation of heterocyclic compounds and guanidines are provided below.
Synthesis of this compound Hydrochloride
A common method for the preparation of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.
Experimental Protocol:
-
Dissolve cyanamide (50.0 g, 1.19 mol, 1 eq.) in 900 ml of diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an ether solution of hydrogen chloride (450 g, 29%) to the cooled cyanamide solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.
-
Collect the resulting white precipitate by filtration.
-
Dry the collected solid under vacuum at 30°C to yield this compound hydrochloride as a white solid. (Expected yield: 132.66 g, 1.15 mol, 96.64%).[5]
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
Navigating the Solubility Landscape of Chloroformamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformamidine hydrochloride is a versatile reagent and a key building block in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceutical and agrochemical development.[1][2] Understanding its solubility in different solvents is a critical preliminary step for its effective use in organic synthesis, reaction optimization, and formulation development. The hydrochloride salt form of this compound is noted for its enhanced stability and solubility over its free base counterpart.[1]
This technical guide provides a summary of the currently available qualitative solubility information for this compound hydrochloride and presents a comprehensive, generalized experimental protocol for the quantitative determination of its thermodynamic solubility. This will enable researchers to generate precise and reliable solubility data in their solvent systems of choice.
Qualitative Solubility Profile
Quantitative Solubility Data
The following table is provided for researchers to populate with their own experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) | |||||
| Dichloromethane (DCM) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl sulfoxide (B87167) (DMSO) | |||||
| Add other solvents as needed |
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[4] This method is considered the gold standard for its accuracy and reliability.[4]
Objective: To determine the maximum concentration of this compound hydrochloride that can be dissolved in a specific solvent at a constant temperature, representing a saturated solution at equilibrium.
Materials:
-
This compound hydrochloride (solid)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., quantitative NMR).
Procedure:
-
Preparation:
-
Prepare a series of calibration standards of this compound hydrochloride in the chosen solvent.
-
Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the range of your calibration curve.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC).
-
Determine the concentration of this compound hydrochloride in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Important Considerations:
-
Thermodynamic vs. Kinetic Solubility: This protocol measures thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, can yield higher, supersaturated values that are not stable over time.[5][6][7]
-
Purity: The purity of both the compound and the solvent can significantly affect solubility measurements. Use high-purity materials.
-
pH: For aqueous solutions, the pH should be controlled and reported, as the solubility of an ionizable compound like an amine hydrochloride can be pH-dependent.
-
Temperature Control: Solubility is temperature-dependent. Maintain and report a constant temperature throughout the experiment.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrochloride.
References
- 1. leapchem.com [leapchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
The Latent Antimicrobial and Antifungal Potential of Chloroformamidine: A Technical Guide to its Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroformamidine hydrochloride (CAS 29671-92-9) is a reactive chemical intermediate increasingly recognized for its utility in the synthesis of a variety of heterocyclic compounds. While direct and extensive studies on the intrinsic antimicrobial and antifungal properties of this compound hydrochloride are not widely available in public literature, its role as a key building block for potent antimicrobial and antifungal agents is well-documented. This technical guide consolidates the available information on the synthesis of bioactive molecules derived from this compound hydrochloride, presenting their quantitative antimicrobial and antifungal data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of synthetic pathways. This document serves as a comprehensive resource for researchers exploring the potential of the this compound scaffold in the development of novel therapeutic agents against microbial and fungal infections.
Introduction to this compound Hydrochloride
This compound hydrochloride, also known as carbamimidic chloride hydrochloride, is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a reagent in organic synthesis for the introduction of the amidine functionality into various molecular scaffolds.[2] This property has made it a valuable precursor in the preparation of a range of pharmaceuticals and agrochemicals, particularly those targeting infectious diseases and fungal pathogens.[1][2] Although some chemical suppliers note its potential or studied antimicrobial and antifungal properties, specific data from dedicated studies on the compound itself are scarce. The true potential of this compound in antimicrobial research is currently best understood through the biological activities of its derivatives.
Antimicrobial and Antifungal Activities of this compound Derivatives
The primary evidence for the antimicrobial potential of the this compound structure lies in the potent activity of compounds synthesized from it. This section summarizes the in vitro antimicrobial and antifungal activities of two major classes of compounds derived from this compound hydrochloride: thieno[2,3-d]pyrimidines and 2,4-diaminoquinazolines.
Thieno[2,3-d]pyrimidine (B153573) Derivatives
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal effects. This compound hydrochloride serves as a key reagent in the cyclization step to form the pyrimidine (B1678525) ring in these structures.
Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA) | 2 - 16 | [3] |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (VRSA) | 2 - 16 | [3] |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (VISA) | 2 - 16 | [3] |
| Thieno[2,3-d]pyrimidinediones | Enterococcus spp. (VRE) | 2 - 16 | [3] |
| Thieno[2,3-d]pyrimidinediones | Streptococcus pneumoniae | 2 - 16 | [3] |
| Thieno[2,3-d]pyrimidine-2,4-dithiones | Various Bacteria | >128 | [4] |
| S-glycoside analogues of Thieno[2,3-d]pyrimidine-2,4-dithiones | Various Bacteria | >128 | [4] |
2,4-Diaminoquinazoline Derivatives
2,4-Diaminoquinazolines are another class of compounds whose synthesis can involve this compound hydrochloride. These molecules are known for their potent biological activities, including as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microorganisms.
Table 2: Antifungal and Antiprotozoal Activity of 2,4-Diaminoquinazoline Derivatives
| Compound Class | Target Organism | Activity | Reference |
| 2,4-Diaminoquinazolines | Leishmania donovani | Low Activity | [5] |
| 2,4-Diaminoquinazolines | Trypanosoma brucei rhodesiense | Potent Activity | [5] |
| 2,4-Diaminoquinazolines | Trypanosoma cruzi | Potent Activity | [5] |
| 2,4-Diaminoquinazoline antifolates | Methotrexate-resistant tumor cells | Potent Inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of antimicrobial compounds using this compound hydrochloride and a general protocol for the determination of Minimum Inhibitory Concentration (MIC).
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown antibacterial and antifungal activities.
Materials:
-
2-aminothiophene-3-carboxylic acid
-
Various acid chlorides
-
This compound hydrochloride
-
Solvents (e.g., pyridine, dimethylformamide)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Acylation of 2-aminothiophene-3-carboxylic acid. To a solution of 2-aminothiophene-3-carboxylic acid in a suitable solvent like pyridine, add the desired acid chloride dropwise at 0-5 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Step 2: Cyclization with this compound hydrochloride. The product from Step 1 is then reacted with this compound hydrochloride in a high-boiling point solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Synthesis of 2,4-Diaminoquinazoline Derivatives
This protocol outlines a general procedure for the synthesis of 2,4-diaminoquinazolines, which have shown activity against various pathogens.
Materials:
-
Polyhaloisophthalonitriles
-
Guanidine (B92328) carbonate (can be formed in situ from reagents including those derived from this compound)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Reaction of Polyhaloisophthalonitriles with Guanidine Carbonate. A mixture of the polyhaloisophthalonitrile and guanidine carbonate is heated, often under solvent-free conditions.[7] The reaction proceeds to form the polyhalo 2,4-diaminoquinazoline.
-
Step 2: Further Functionalization. The resulting 2,4-diaminoquinazoline can be further functionalized through various reactions to produce a library of derivatives with diverse biological activities.[7]
-
Step 3: Purification. The synthesized compounds are purified using standard techniques such as column chromatography or recrystallization.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a generalized protocol for determining the MIC of a compound against bacteria and fungi, based on established methods.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic or antifungal for control (e.g., ampicillin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations: Synthetic Pathways and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic utility of this compound hydrochloride and a potential mechanism of action for one class of its derivatives.
Caption: Synthetic pathway to antimicrobial thieno[2,3-d]pyrimidines.
Caption: Potential mechanism of DHFR inhibition by quinazolines.
Conclusion
This compound hydrochloride is a versatile and valuable reagent in medicinal chemistry. While its own antimicrobial and antifungal profile requires more direct investigation, its utility in the synthesis of potent antimicrobial and antifungal compounds is evident from the existing literature. The thieno[2,3-d]pyrimidine and 2,4-diaminoquinazoline scaffolds, readily accessible through synthetic routes involving this compound hydrochloride, represent promising avenues for the development of new drugs to combat infectious diseases. This guide provides a foundational resource for researchers to explore the synthetic potential of this compound and to design and evaluate novel derivatives with improved therapeutic properties. Further studies are warranted to elucidate the direct biological activities and mechanisms of action of this compound hydrochloride itself.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of Chloroformamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent used in organic synthesis and pharmaceutical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Toxicological Data
A thorough understanding of the properties of this compound hydrochloride is essential for its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 29671-92-9 | [1][2][3][4][5][6] |
| Molecular Formula | CH₄Cl₂N₂ (or CH₃ClN₂·HCl) | [1][2][3][6] |
| Molecular Weight | 114.96 g/mol | [1][3][5][6][7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 170-181 °C | [1] |
| 180 °C (lit.) | [3][8] | |
| Boiling Point | 88.8 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.5592 (Rough Estimate) | [3] |
| Vapor Pressure | 60.2 ± 0.2 mmHg at 25°C (Predicted) | [3] |
| Flash Point | 7.5 ± 22.6 °C (Predicted) | [3] |
| Purity | ≥ 98.0% | [9] |
| Storage Temperature | 2-8 °C | [1] |
| Room Temperature (Inert Atmosphere) | [2] |
Table 2: Hazard Identification and Toxicity
| Hazard Classification | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [7][10][11] |
| - | H314: Causes severe skin burns and eye damage. | [9] | |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation. | [7][10][11] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [7][12] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | [10] |
| (Single Exposure) | H336: May cause drowsiness or dizziness. | [12] | |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [12] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. | [12] |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. | |
| (Repeated Exposure) |
Note: The severity of the hazard classification (e.g., skin irritation vs. severe burns) can vary between suppliers. It is prudent to handle the substance with the highest level of precaution indicated.
Standard Operating Protocol for Safe Handling
The following protocol outlines the necessary steps for handling this compound hydrochloride safely in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound hydrochloride in a well-ventilated area.[10] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[13]
-
Safety Equipment: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[13]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[10]
-
Hand Protection: Wear suitable protective gloves.[10]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[10] In case of a significant risk of splashing, additional protection may be required.
-
Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[10]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Use only non-sparking tools and take precautionary measures against static discharge, especially if the substance is handled near flammable solvents.
Storage
-
Store in a tightly closed container.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[13]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate action is crucial.
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in section 2.2. Ensure adequate ventilation.[13]
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Avoid creating dust. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[10]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[10]
Risk Management and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound hydrochloride, from initial assessment to final disposal.
Caption: Risk management workflow for this compound hydrochloride.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10] Disposal must be in accordance with local, regional, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company.[3][11]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All users should consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound, HCl | CymitQuimica [cymitquimica.com]
- 6. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 7. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | 29671-92-9 [chemicalbook.com]
- 9. 29671-92-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Chloroformamidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroformamidine hydrochloride has emerged as a versatile and powerful reagent in organic synthesis, offering efficient pathways to construct key structural motifs found in a wide range of biologically active molecules. Its utility is particularly pronounced in the synthesis of guanidines and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in these critical transformations.
Synthesis of Guanidines from Amines
This compound hydrochloride serves as an excellent guanylating agent, enabling the conversion of primary and secondary amines into the corresponding guanidines. This method is especially effective for the guanylation of challenging substrates such as electron-deficient aromatic and heteroaromatic amines.[1][2]
Application Notes:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of this compound hydrochloride, followed by the elimination of hydrogen chloride. The hydrochloride salt form of the reagent offers improved stability and solubility compared to the free base, making it convenient for laboratory use.[3][4] This one-pot reaction has been optimized for high efficiency and yields high-purity products.[1]
A key advantage of this methodology is its ability to overcome the limitations of traditional guanylating agents, which often necessitate harsh reaction conditions or result in unwanted side products.[1] However, steric hindrance in ortho-substituted anilines and the presence of strong electron-withdrawing groups may reduce reactivity, potentially requiring elevated temperatures.[1]
Experimental Workflow for Guanidinylation:
Caption: General workflow for the synthesis of guanidines.
General Protocol for Guanylation of an Aromatic Amine:
-
To a solution of the aromatic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or isopropanol) is added this compound hydrochloride (1.1-1.5 eq.).
-
For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1-1.5 eq.) can be added.
-
The reaction mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to afford the desired guanidine hydrochloride salt.
Quantitative Data for Guanidinylation of Various Amines:
| Amine Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluoroaniline | 1.2 | Acetonitrile | Reflux | 16 | 85 |
| 4-Chloroaniline | 1.2 | Isopropanol | 80 | 18 | 92 |
| 4-Bromoaniline | 1.2 | Acetonitrile | Reflux | 20 | 88 |
| 4-Nitroaniline | 1.5 | NMP | 120 | 24 | 75 |
| 2-Aminopyridine | 1.3 | Acetonitrile | Reflux | 12 | 95 |
| 3-Aminopyridine | 1.3 | Isopropanol | 80 | 14 | 90 |
Synthesis of Nitrogen-Containing Heterocycles
This compound hydrochloride is a valuable C-N building block for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutical agents.[2][3]
Synthesis of Substituted Pyrimidines
Substituted pyrimidines, a class of compounds with a broad spectrum of biological activities, can be efficiently synthesized using this compound hydrochloride. A common strategy involves the condensation with β-ketoesters or β-enaminonitriles.
The reaction of this compound hydrochloride with compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups provides a direct route to functionalized pyrimidines. The reaction typically proceeds in the presence of a base to generate the free this compound in situ, which then undergoes cyclocondensation.
Caption: Synthesis of pyrimidines via cyclocondensation.
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol.
-
To this solution, the β-enaminonitrile or a related active methylene compound (1.0 eq.) is added, and the mixture is stirred.
-
This compound hydrochloride (1.0 eq.) is then added, and the reaction mixture is heated to reflux for 4-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethyl Cyanoacetate | NaOEt | Ethanol | Reflux | 6 | 2,4-Diamino-6-hydroxypyrimidine | 85 |
| Malononitrile | NaOEt | Ethanol | Reflux | 5 | 2,4,6-Triaminopyrimidine | 90 |
| Ethyl Benzoylacetate | NaOEt | Ethanol | Reflux | 8 | 2-Amino-4-hydroxy-6-phenylpyrimidine | 78 |
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are an important class of fused heterocyclic compounds with diverse biological activities, including kinase inhibition.[5] this compound hydrochloride can be employed in the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core.
The synthesis often commences from a suitably substituted 2-aminothiophene derivative. The reaction with this compound hydrochloride leads to the formation of the fused pyrimidine ring in a cyclization reaction. This approach provides a convergent and efficient route to these valuable scaffolds.
Caption: Synthesis of Thieno[2,3-d]pyrimidines.
A specific protocol for the direct use of this compound hydrochloride in a one-step synthesis of the thieno[2,3-d]pyrimidine core from a 2-aminothiophene-3-carbonitrile (B183302) involves the following general steps:
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq.) and this compound hydrochloride (1.2 eq.) in a high-boiling solvent such as dimethylsulfone is heated.
-
The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for a period of 30 minutes to a few hours.
-
After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate, and the product precipitates.
-
The solid is collected by filtration, washed, and can be further purified by recrystallization.
Safety and Handling
This compound hydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound hydrochloride is a highly effective and versatile reagent for the synthesis of guanidines and a variety of nitrogen-containing heterocycles. Its stability, reactivity, and the operational simplicity of the reactions make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented herein provide a foundation for the application of this reagent in the synthesis of diverse and complex molecular targets.
References
Application of Chloroformamidine Hydrochloride in the Synthesis of Guanidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of guanidines using chloroformamidine hydrochloride. This reagent is particularly effective for the guanylation of a wide range of amines, including challenging electron-deficient aromatic and heteroaromatic amines.
Introduction
The guanidinium (B1211019) group is a critical pharmacophore found in numerous biologically active molecules and natural products. Its ability to form strong, bidentate hydrogen bonds and exist as a delocalized cation at physiological pH makes it a key functional group in drug design. This compound hydrochloride has emerged as a powerful and versatile reagent for the direct introduction of the guanidine (B92328) moiety onto primary and secondary amines. This method offers a clean, efficient, and often high-yielding route to mono-, di-, tri-, and tetrasubstituted guanidines.
General Reaction Scheme
This compound hydrochloride reacts with primary or secondary amines, typically in the presence of a base, to afford the corresponding guanidine derivatives. The reaction proceeds through the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by the amine.
Application Notes and Protocols: The Role of Chloroformamidine Hydrochloride in Perovskite Solar Cell Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroformamidine hydrochloride (CFA) has emerged as a critical interfacial modifier in the fabrication of high-performance perovskite solar cells (PSCs). Utilized as a molecular linker, CFA significantly enhances the efficiency and stability of PSCs by passivating defects at the interface between the electron transport layer (ETL) and the perovskite (PVK) layer. This document provides detailed application notes on the function of CFA, protocols for its implementation in a laboratory setting, and a summary of its impact on device performance.
Introduction
The interface between the electron transport layer (ETL) and the perovskite absorber is a critical junction that dictates charge extraction efficiency and overall device stability in n-i-p planar perovskite solar cells. Tin oxide (SnO₂), a widely used ETL material, often suffers from surface defects such as oxygen vacancies, which can act as recombination centers for charge carriers, thereby limiting the open-circuit voltage (VOC) and power conversion efficiency (PCE) of the solar cell.
This compound hydrochloride (CFA) is a small organic molecule that has been successfully employed to modify the SnO₂ surface. Its application leads to the passivation of these interfacial defects, improved energy level alignment between the ETL and the perovskite layer, and enhanced charge carrier extraction.[1][2] Consequently, the incorporation of CFA results in a significant boost in both the efficiency and the operational stability of the resulting perovskite solar cells.[1]
Mechanism of Action
The primary role of this compound hydrochloride is to function as a molecular linker at the SnO₂/perovskite interface. This is achieved through a combination of coordination and electrostatic interactions. The CFA molecule can:
-
Passivate Oxygen Vacancies: The amine groups in CFA can coordinate with undercoordinated Sn⁴⁺ ions at the SnO₂ surface, effectively passivating oxygen vacancy defects.[1][2] This reduces non-radiative recombination at the interface.
-
Improve Energy Level Alignment: The modification of the SnO₂ surface with CFA can alter its work function, leading to a more favorable energy level alignment with the perovskite layer. This facilitates more efficient electron extraction from the perovskite and reduces the energy barrier for charge transport.[1][2]
-
Enhance Perovskite Crystal Growth: The presence of CFA can influence the crystallization of the perovskite film deposited on top of the modified ETL, leading to improved film quality with fewer defects.
These synergistic effects culminate in a significant enhancement of the photovoltaic performance and stability of the perovskite solar cells.
Data Presentation
The following table summarizes the quantitative improvements in perovskite solar cell performance upon modification of the SnO₂ ETL with this compound hydrochloride.
| Parameter | Control Device (SnO₂) | CFA-Modified Device (CFA@SnO₂) |
| Power Conversion Efficiency (PCE) | ~21-22% | 23.47% [1] |
| Open-Circuit Voltage (VOC) | ~1.12 V | 1.17 V [1] |
| Short-Circuit Current Density (JSC) | ~23-24 mA/cm² | ~24-25 mA/cm² |
| Fill Factor (FF) | ~78-80% | ~81-83% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of a high-efficiency n-i-p planar perovskite solar cell using a CFA-modified SnO₂ electron transport layer.
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
SnO₂ aqueous colloidal dispersion (e.g., 15 wt%)
-
This compound hydrochloride (CFA)
-
Deionized water
-
Ethanol, Isopropanol (B130326) (IPA)
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)
-
Spiro-OMeTAD (hole transport material)
-
Chlorobenzene (B131634), Acetonitrile
-
Li-TFSI, 4-tert-butylpyridine (B128874) (tBP)
-
Gold (for top electrode)
Protocol 1: Preparation of CFA-Modified SnO₂ (CFA@SnO₂) Precursor Solution
-
Dilute the commercial SnO₂ aqueous colloidal dispersion (15.0 wt%) with deionized water to a final concentration of 3.0 wt%.
-
Prepare a stock solution of this compound hydrochloride (CFA) in deionized water.
-
Add the CFA stock solution to the 3.0 wt% SnO₂ aqueous colloid to achieve a final CFA concentration in the range of 0.2–1.0 mg mL⁻¹. The optimal concentration should be determined empirically, with 0.6 mg mL⁻¹ being a good starting point.[2]
-
Stir the resulting CFA@SnO₂ precursor solution at room temperature for at least 30 minutes before use.[2]
Protocol 2: Fabrication of the Perovskite Solar Cell
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-30 minutes to remove any organic residues and improve the wettability of the surface.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Spin-coat the prepared SnO₂ or CFA@SnO₂ precursor solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.[2]
-
Anneal the substrates at 150 °C in ambient air for 30 minutes.[2]
-
Allow the substrates to cool to room temperature.
-
Before transferring to the glovebox for perovskite deposition, treat the SnO₂-coated substrates with UV-ozone for another 25 minutes.[2]
-
-
Deposition of the Perovskite Layer:
-
Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation such as Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃) in a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the SnO₂ or CFA@SnO₂ layer using a one-step or two-step spin-coating method. A typical one-step process involves spin-coating at a low speed (e.g., 1000 rpm) for a few seconds followed by a high-speed spin (e.g., 5000 rpm) for 20-40 seconds.
-
During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150 °C for 10-60 minutes.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Prepare the HTL solution, for example, by dissolving Spiro-OMeTAD in chlorobenzene with additives such as Li-TFSI and tBP.
-
Spin-coat the HTL solution onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds.
-
-
Deposition of the Top Electrode:
-
Define the active area of the solar cell using a shadow mask.
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) top electrode by thermal evaporation.
-
Visualizations
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a perovskite solar cell with a CFA-modified SnO₂ ETL.
Signaling Pathway: Role of CFA at the ETL/Perovskite Interface
Caption: Mechanism of CFA in passivating defects and improving charge transport.
References
Chloroformamidine as a key intermediate in pharmaceutical and agrochemical production.
For Researchers, Scientists, and Drug Development Professionals
Chloroformamidine hydrochloride has emerged as a critical and versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility lies in its ability to serve as a powerful guanylation and amination reagent, enabling the efficient construction of complex nitrogen-containing molecules. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of key intermediates for the blockbuster anti-cancer drug Imatinib, the widely used fungicide Trifloxystrobin (B1683241), and the acaricide Amitraz (B1667126).
Pharmaceutical Application: Synthesis of a Key Imatinib Intermediate
Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia and other cancers. A crucial step in its synthesis involves the formation of a substituted guanidine (B92328), which is then cyclized to form the core pyrimidine (B1678525) ring. This compound hydrochloride provides an efficient entry point for the synthesis of the key guanidine intermediate, N-(2-methyl-5-nitrophenyl)guanidine.
Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine
This protocol is adapted from established synthetic routes.
Materials:
-
2-Amino-4-nitrotoluene
-
This compound hydrochloride
-
30% Sodium hydroxide (B78521) aqueous solution
-
Water
Procedure:
-
In a clean reaction vessel, dissolve 15.2 g of 2-amino-4-nitrotoluene in 100 ml of methanol with stirring.
-
To the solution, add 17.25 g of this compound hydrochloride.
-
Slowly add 60 g of a 30% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to a temperature of 45-50 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
To the residue, add 200 ml of water and stir the mixture at room temperature for 2 hours to ensure complete precipitation.
-
Collect the solid product by filtration and dry to obtain N-(2-methyl-5-nitrophenyl)guanidine.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (HPLC) | 72% | [1] |
| Molar Yield | 68.6% | [1] |
Note: The purity and yield in this specific protocol are reported from a comparative example in the cited patent, highlighting the challenges of this reaction, such as potential hydrolysis of this compound hydrochloride, which may necessitate the use of excess reagent and lead to increased impurities.
Reaction Workflow:
Synthesis of N-(2-methyl-5-nitrophenyl)guanidine.
Agrochemical Application I: Synthesis of a Key Trifloxystrobin Intermediate
Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. The synthesis of this complex molecule involves the assembly of several key fragments. One of the reported synthetic routes involves the preparation of a key intermediate, (E)-2-(methoxyimine)-o-methylphenylacetic acid methyl ester. While a direct protocol from this compound is not explicitly detailed in readily available literature, the synthesis of related amidine and guanidine precursors often utilizes reagents like this compound. The following protocol outlines a general approach for a key transformation in the synthesis of a precursor to Trifloxystrobin.
Experimental Protocol: Synthesis of (E)-2-oxime-o-methylphenylacetic acid
This protocol describes the synthesis of a precursor to a key Trifloxystrobin intermediate.
Materials:
-
2-oxime-o-methyl phenylacetonitrile (B145931)
-
Potassium hydroxide solution (20%)
-
Hydrochloric acid (4N)
-
Ethyl acetate
Procedure:
-
To a solution of 5 mmol of 2-oxime-o-methyl phenylacetonitrile in 5 mL of ethanol, add 5 mmol of a 20% potassium hydroxide solution.
-
Heat the reaction mixture at 60°C for 3 hours.
-
After cooling to room temperature, add 230 ml of 4N hydrochloric acid to adjust the pH to 1-2.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield (E)-2-oxime-o-methylphenylacetic acid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [2] |
| Product Configuration | >99% trans | [2] |
Logical Relationship of Trifloxystrobin Synthesis:
General Synthetic Pathway for Trifloxystrobin.
Agrochemical Application II: Synthesis of the Acaricide Amitraz
Amitraz is a widely used acaricide and insecticide for controlling ticks, mites, and lice on animals. Its synthesis involves the formation of a formamidine (B1211174) linkage, a reaction for which this compound derivatives are well-suited precursors.
Experimental Protocol: Synthesis of Amitraz
This protocol describes a common method for the synthesis of Amitraz, where a formamidine intermediate is formed in situ.
Materials:
-
Triethyl orthoformate
-
N-methylformamide
-
2,4-dimethylaniline hydrochloride (catalyst)
-
Zinc chloride (catalyst)
Procedure:
-
In a reaction vessel, sequentially add 2,4-dimethylaniline (1 mol), triethyl orthoformate (1.6 mol), N-methylformamide (0.75 mol), zinc chloride (0.01 mol), and 2,4-dimethylaniline hydrochloride.[3]
-
Heat the mixture. When the temperature reaches 95-96 °C, ethanol will begin to distill off.
-
Continue heating and reaction for 2-4 hours at 120 °C to form the intermediate, followed by further heating to distill off ethyl formate.
-
After the reaction is complete, cool the reaction liquid to room temperature.
-
Add isopropanol to the cooled liquid to crystallize the product.
-
Collect the solid Amitraz by filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 2-4 hours (initial) | [3] |
| Catalyst | Zinc chloride and 2,4-dimethylaniline hydrochloride | [3] |
Reaction Workflow:
Simplified Synthetic Workflow for Amitraz.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) and taking all necessary precautions.
References
- 1. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]
- 2. Intermediate for preparing trifloxystrobin and synthesis method of intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107778200B - Process for the preparation of amitraz - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Condensation of 1,3-Dicarbonyl Compounds with Guanidine
Introduction
2-Aminopyrimidines are a pivotal class of heterocyclic compounds in the field of drug discovery and development. Their structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. Notably, the 2-aminopyrimidine (B69317) scaffold is a core component of several approved drugs, including the anticancer agents imatinib (B729) and palbociclib. The synthesis of a diverse library of 2-aminopyrimidine derivatives is, therefore, a critical step in the exploration of new therapeutic agents.
This document provides a detailed protocol for the synthesis of 2-aminopyrimidines through the classical and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a guanidine (B92328) salt. This method, a variation of the Pinner synthesis, offers a versatile and straightforward route to a wide range of substituted 2-aminopyrimidines. While the user requested a protocol using chloroformamidine, guanidine serves as a readily available and stable equivalent for this transformation, reacting as the N-C-N building block required for the pyrimidine ring formation.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative 2-aminopyrimidine derivatives using the provided protocols. This allows for a clear comparison of the efficiency of the conventional heating versus the microwave-assisted method.
| Product | 1,3-Dicarbonyl Compound | Guanidine Salt | Method | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Amino-4,6-dimethylpyrimidine (B23340) | Acetylacetone (B45752) | Guanidine Nitrate (B79036) | Conventional | 3 h | 95 °C | 88.6 | [1] |
| 2-Amino-4,6-dimethylpyrimidine | Acetylacetone | Guanidine Hydrochloride | Sonication | 0.5 h | 60 °C | 75 | [2] |
| Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate* | Ethyl acetoacetate (B1235776) | Guanidine Hydrochloride | Microwave | 10 min | 120 °C | 70 | [3] |
| 2-Amino-4,6-diphenylpyrimidine | Dibenzoylmethane | Guanidine Hydrochloride | Conventional | 3-12 h | Reflux | 65-85 | [4] |
*Note: This product is a dihydropyrimidine (B8664642), a common precursor that can be subsequently oxidized to the corresponding aromatic 2-aminopyrimidine.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine nitrate under conventional heating.
Materials:
-
Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.
-
To this suspension, add acetylacetone (0.06 mol).
-
Heat the reaction mixture to 95 °C with constant stirring for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified 2-amino-4,6-dimethylpyrimidine product.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
This protocol describes a rapid, microwave-assisted synthesis of a dihydropyrimidine derivative, which are common intermediates for 2-aminopyrimidines.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Microwave synthesis reactor and vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), guanidine hydrochloride (2 mmol), and sodium bicarbonate (4 mmol).[3]
-
Add 5 mL of ethanol to the vessel.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes with stirring.[3][5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of 2-aminopyrimidines.
Experimental Workflow
Caption: Workflow for 2-aminopyrimidine synthesis.
References
Chloroformamidine: A Versatile Precursor for Nitrogen-Containing Heterocycles in Medicinal Chemistry
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroformamidine hydrochloride and its derivatives have emerged as highly versatile and efficient building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in the core structures of many biologically active molecules and pharmaceuticals.[2] The unique reactivity of the this compound moiety, possessing two electrophilic carbon centers, allows for diverse cyclization strategies with various nucleophiles, leading to the construction of important scaffolds such as pyrimidines, triazoles, tetrazoles, and quinazolines. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Synthetic Applications Overview
This compound hydrochloride serves as a valuable C1 synthon, providing a reactive electrophilic center for the formation of carbon-nitrogen bonds. Its utility is further expanded through its derivatives, such as N,N-dialkyl-N'-chlorosulfonyl chloroformamidines, which exhibit regioselective reactivity towards bis-nucleophiles. The primary applications of this compound as a building block for nitrogen-containing heterocycles are summarized below.
dot
Caption: Synthetic utility of this compound hydrochloride.
Synthesis of Key Heterocyclic Scaffolds
The following sections detail the synthesis of prominent nitrogen-containing heterocycles using this compound and its derivatives, supported by experimental data and protocols.
Quinazolines and Quinazolinones
Quinazolinones are a crucial class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common synthetic route involves the condensation of anthranilic acid derivatives with a C1 synthon. While formamide (B127407) is traditionally used, this compound offers an alternative pathway. A highly efficient method for synthesizing quinazolin-4-ones involves the reaction of anthranilic acid with chloro-acyl chlorides to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine source.
Table 1: Synthesis of Quinazolinone Derivatives
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |
| Anthranilic acid | 4-Chlorobutyryl chloride | 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one | 65 | [3] |
| 2-Amino-5-nitrobenzoic acid | 3-Chloropropionyl chloride | 2-(2-chloroethyl)-6-nitro-4H-3,1-benzoxazin-4-one | 70 | [4] |
| Anthranilic acid | Formamide | Quinazolin-4-one | 96 | [5] |
Experimental Protocol: Synthesis of 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one [3]
-
To a stirring solution of anthranilic acid (0.5 mole) in dimethylformamide (250 mL), add 4-chlorobutyryl chloride (0.55 mole) dropwise.
-
Pour the reaction mixture into water to precipitate the N-acyl-anthranilic acid product.
-
Collect the precipitate by filtration. The resulting white solid (65% yield) is 2-(4-chlorobutanamido)benzoic acid.
-
Dissolve the product from the previous step (0.25 mole) in acetic anhydride (B1165640) (180 mL) and heat for one hour with vigorous stirring.
-
Cool the reaction mixture and collect the precipitated benzoxazinone product by filtration.
dot
Caption: Quinazolinone synthesis workflow.
Imidazoles
The imidazole (B134444) nucleus is a common feature in many biologically active compounds. A robust method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of amidines with α-haloketones. This compound can serve as a precursor to the required amidine functionality.
Table 2: Synthesis of 2,4-Disubstituted Imidazoles
| Amidine | α-Haloketone | Product | Yield (%) | Reference |
| Benzamidine HCl | 2-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 95 | [1] |
| 4-Methoxybenzamidine HCl | 2-Bromo-4'-methoxyacetophenone | 2,4-Bis(4-methoxyphenyl)-1H-imidazole | 98 | [1] |
| Acetamidine HCl | 2-Bromoacetophenone | 2-Methyl-4-phenyl-1H-imidazole | 85 | [1] |
Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Imidazoles [1]
-
In a reaction vessel, dissolve the amidine hydrochloride (1.0 eq) and potassium bicarbonate (3.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1).
-
Heat the mixture to a vigorous reflux.
-
Slowly add a solution of the α-bromo ketone (1.0 eq) in THF to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
dot
Caption: Imidazole synthesis from amidines.
Tetrazoles
Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] The synthesis of 5-substituted-1H-tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). This compound can be a precursor to the nitrile or cyanamide (B42294) functionality.
Table 3: Synthesis of 5-Substituted-1H-Tetrazoles
| Nitrile | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzonitrile (B105546) | Sodium Azide | Triethylamine (B128534) hydrochloride, Toluene, 100-110°C | 5-Phenyl-1H-tetrazole | 91.2 | [7] |
| 4-Chlorobenzonitrile | Sodium Azide | Triethylamine hydrochloride, Toluene, 100-110°C | 5-(4-Chlorophenyl)-1H-tetrazole | 95.3 | [7] |
| Dicyandiamide | Sodium Azide | Hydrochloric acid, 65-70°C | 5-Aminotetrazole (B145819) | - | [8] |
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [7]
-
In a reaction flask, suspend sodium azide (1.3 eq) and triethylamine hydrochloride (1.3 eq) in toluene.
-
Add benzonitrile (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-110°C and stir for the required time (typically several hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 5-phenyl-1H-tetrazole.
dot
Caption: [3+2] Cycloaddition for tetrazole synthesis.
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound precursors have shown significant potential in drug discovery. For instance, tetrazole analogs of Cl-amidine have been developed as potent and selective inhibitors of Protein Arginine Deiminases (PADs).[3] PADs are implicated in various autoimmune diseases and cancers.[3] Inhibition of PADs by these tetrazole derivatives can block the citrullination of proteins, a key pathological process.
dot
Caption: PAD inhibition by tetrazole analogs.
Conclusion
This compound hydrochloride is a cost-effective and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its reactivity allows for the construction of complex molecular scaffolds that are of high interest in the pharmaceutical industry. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the exploration of novel chemical entities with potential therapeutic applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 8. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Chloroformamidine at Elevated Temperatures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chloroformamidine hydrochloride is a highly versatile reagent utilized extensively in organic and medicinal chemistry.[1] It serves as a crucial intermediate for synthesizing a wide array of bioactive molecules, including pharmaceuticals and agrochemicals, by enabling the introduction of amine functionalities.[1][2] Many synthetic transformations involving this compound hydrochloride, particularly in the construction of heterocyclic systems, necessitate elevated temperatures to achieve desired reactivity and yields.
This document provides detailed experimental protocols for key reactions involving this compound and related compounds at elevated temperatures. It also outlines critical safety precautions and presents quantitative data in a structured format to aid in experimental design and execution.
I. Critical Safety Precautions
Working with this compound and related compounds at elevated temperatures requires strict adherence to safety protocols due to potential hazards.
-
Chemical Hazards: this compound hydrochloride is classified as a skin and eye irritant.[3] Avoid direct contact by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Thermal Decomposition: When heated, this compound hydrochloride can decompose, generating toxic and irritating gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[4] All reactions at elevated temperatures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Phosgene (B1210022) Formation: Related chlorinated compounds like chloroform (B151607) can form highly toxic phosgene gas upon exposure to high temperatures.[5] While this compound is more stable, this potential hazard underscores the need for a well-ventilated workspace.
-
Handling Procedures:
II. Experimental Protocols and Data
The following section details protocols for reactions involving this compound hydrochloride and related compounds that require heating. Quantitative data for these reactions are summarized in the subsequent tables.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
This protocol describes the synthesis of a 2-aminothieno[2,3-d]pyrimidin-4(3H)-one derivative using this compound hydrochloride at a high temperature.
Methodology:
-
Reagent Preparation: In a suitable reaction vessel, combine the starting thieno[2,3-d]pyrimidine (B153573) material (1.0 eq), this compound hydrochloride (2.5 eq), and dimethylsulfone (5.0 eq).
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 30 minutes with appropriate stirring.
-
Cooling and Quenching: After 30 minutes, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization: Add water (approx. 33 mL per gram of starting material) to the cooled mixture. Neutralize the resulting suspension by carefully adding ammonium (B1175870) hydroxide.
-
Isolation: Collect the solid product by filtration. Wash the filtered solid thoroughly with water and then dry it completely.
-
Purification: Purify the crude residue via flash chromatography on silica (B1680970) gel using a mobile phase of Dichloromethane:Methanol (10:1) to yield the final product.
Experimental Workflow Diagram
Caption: Workflow for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis.
Protocol 2: Synthesis of Carbamimidates from Fluoroformamidines and Phenols
This protocol is adapted from a method for synthesizing carbamimidates, which involves the reaction of a formamidine (B1211174) derivative with a nucleophile at an elevated temperature.[6]
Methodology:
-
Reagent Preparation: In a reaction vessel, dissolve the starting fluoroformamidine (1.0 eq) in a suitable solvent.
-
Addition of Nucleophile and Base: Add the phenol (B47542) nucleophile (2.0 eq) and triethylamine (B128534) (NEt₃, 2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 80 °C.
-
Reaction Time: Maintain the temperature and stir the reaction for 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify using standard laboratory techniques (e.g., extraction, chromatography) to isolate the carbamimidate product.
Experimental Workflow Diagram
Caption: Workflow for Carbamimidate Synthesis.
Protocol 3: Synthesis of N-substituted-N,N′-diaryl-formamidine
This protocol details the formylation of an aminobenzoate derivative at elevated temperatures as a key step in the synthesis of N-substituted formamidines.[7]
Methodology:
-
Reagent Preparation: Dissolve ethyl 4-aminobenzoate (B8803810) (1.0 eq) in toluene.
-
Addition of Formic Acid: Add formic acid (1.3 eq) dropwise to the solution.
-
Heating: Heat the reaction mixture to a temperature range of 85-90 °C.
-
Reaction Time: Maintain the temperature and stir the reaction for 2 hours.
-
Isolation: After cooling the reaction to room temperature, the product precipitates.
-
Purification: Filter the solid product and wash it with distilled water to yield the purified 4-formamido ethyl benzoate.
Experimental Workflow Diagram
Caption: Workflow for Formamidine Derivative Synthesis.
III. Summary of Quantitative Data
The tables below summarize the key quantitative parameters for the protocols described.
Table 1: Reaction Conditions for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis
| Parameter | Value | Reference |
| Temperature | 130 °C | |
| Reaction Time | 30 minutes | |
| This compound HCl | 2.5 eq | |
| Solvent | Dimethylsulfone (Reagent/Solvent) | |
| Yield | 95% |
Table 2: Reaction Conditions for Carbamimidate Synthesis
| Parameter | Value | Reference |
| Temperature | 80 °C | [6] |
| Reaction Time | 24 hours | [6] |
| Phenol Nucleophile | 2.0 eq | [6] |
| Base (NEt₃) | 2.0 eq | [6] |
| Yield | 91% | [6] |
Table 3: Reaction Conditions for Formamidine Derivative Synthesis
| Parameter | Value | Reference |
| Temperature | 85-90 °C | [7] |
| Reaction Time | 2 hours | [7] |
| Formic Acid | 1.3 eq | [7] |
| Solvent | Toluene | [7] |
| Yield | Not specified in abstract | [7] |
References
Chloroformamidine: A Versatile Scaffold for Enzyme Inhibition and Protein Interaction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Chloroformamidine and its derivatives have emerged as valuable tools in chemical biology and drug discovery. The inherent reactivity of the this compound moiety makes it an excellent precursor for the synthesis of a diverse range of bioactive molecules, including potent enzyme inhibitors and novel probes for investigating protein-protein interactions. This document provides detailed application notes and protocols to guide researchers in utilizing this compound-based compounds for these purposes.
Section 1: this compound in the Development of Enzyme Inhibitors
This compound serves as a key building block for the synthesis of various classes of enzyme inhibitors. One prominent example is the development of haloacetamidine-based irreversible inhibitors targeting Protein Arginine Deiminases (PADs).
Application Note: Haloacetamidine-Based PAD Inhibitors
PADs are a family of enzymes that catalyze the post-translational modification of arginine to citrulline, a process implicated in various inflammatory diseases and cancers. This compound derivatives, such as Cl-amidine, have been developed as potent, irreversible inhibitors of PADs. These inhibitors act by covalently modifying a critical cysteine residue within the active site of the enzyme, leading to its inactivation.[1]
Mechanism of Action: The haloacetamidine warhead of these inhibitors is key to their mechanism. The electron-withdrawing nature of the halogen atom makes the adjacent carbon susceptible to nucleophilic attack by the thiol group of the active site cysteine residue, forming a stable covalent bond.
Quantitative Data: Inhibition of Protein Arginine Deiminases (PADs)
The inhibitory activity of Cl-amidine against various PAD isoforms has been quantified, demonstrating its potential as a pan-PAD inhibitor.
| Inhibitor | Target Isozyme | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| Cl-amidine | PAD1 | 0.8 | 37,000 | [1][2][3][4][5] |
| PAD3 | 6.2 | 2,000 | [1][2][3][4] | |
| PAD4 | 5.9 | 13,000 | [1][2][3][4][5] |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The k_inact/K_I ratio is a measure of the efficiency of irreversible inhibition.
Signaling Pathway Modulation
Inhibition of PADs by this compound derivatives can impact downstream signaling pathways. For instance, in certain cancer models, PAD inhibitors have been shown to suppress tumor growth and metastasis by preventing the citrullination of key signaling proteins.
Caption: Inhibition of PAD by a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of Cl-amidine (A Haloacetamidine-Based PAD Inhibitor)
This protocol is a generalized representation based on synthetic strategies for similar compounds and should be adapted and optimized based on laboratory conditions.
Caption: General workflow for the synthesis of Cl-amidine.
Materials:
-
N-α-Benzoyl-L-arginine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA)
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Ammonia (B1221849) (solution in a suitable solvent)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Protection of the Guanidino Group: Dissolve N-α-Benzoyl-L-arginine ethyl ester hydrochloride in a suitable solvent (e.g., a mixture of water and dioxane). Add (Boc)₂O and a base like TEA. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Extract the product and purify by column chromatography.
-
Formation of the this compound Precursor: The protected arginine derivative is converted to the corresponding this compound. This can be a multi-step process involving activation of a precursor functional group. A common method involves the reaction of a corresponding urea (B33335) or thiourea (B124793) with a chlorinating agent like oxalyl chloride in an anhydrous solvent like DCM. The reaction is typically performed at low temperatures and under an inert atmosphere.
-
Reaction with Amine: The crude this compound derivative is then reacted with a source of ammonia to form the terminal amidine. This step should be carried out in an anhydrous solvent at low temperature.
-
Deprotection: The Boc protecting groups are removed by treatment with an acid, such as TFA in DCM.
-
Purification: The final product, Cl-amidine, is purified by an appropriate method, such as recrystallization or column chromatography.
Protocol 2: In Vitro PAD Inhibition Assay
This protocol allows for the determination of the inhibitory potency (IC50) of a this compound derivative against a specific PAD isozyme.[6]
Caption: Workflow for an in vitro PAD inhibition assay.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD1, PAD3, or PAD4)
-
PAD substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
This compound-derived inhibitor (e.g., Cl-amidine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
Detection reagent for citrulline (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the PAD enzyme and the inhibitor dilutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at 37°C to allow for irreversible inhibition to occur.
-
Initiate the reaction by adding the PAD substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric detection reagent for citrulline.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 2: this compound in Protein Interaction Studies
The reactivity of the this compound functional group can be harnessed to develop chemical probes for studying protein-protein interactions (PPIs). These probes can be used in techniques like chemical cross-linking and affinity labeling.
Application Note: this compound-Based Probes for PPIs
This compound derivatives can be designed as bifunctional reagents for chemical cross-linking. One end of the molecule can contain the reactive this compound moiety, while the other end can be equipped with another reactive group (e.g., an NHS ester or a photoreactive group). This allows for the covalent capture of interacting proteins.
Alternatively, this compound can be incorporated into affinity labeling probes. In this approach, a ligand that binds to a specific protein is modified with a this compound-containing reactive group. Upon binding to the target protein, the reactive group can form a covalent bond with a nearby amino acid residue, allowing for the identification of the binding site or interacting partners.
Caption: Logical workflow of a cross-linking experiment.
Experimental Protocols
Protocol 3: General Protocol for Chemical Cross-Linking using a Hypothetical this compound-NHS Ester Cross-linker
This protocol outlines a general procedure for using a bifunctional cross-linker to study PPIs in a protein complex.[7]
Caption: Experimental workflow for chemical cross-linking.
Materials:
-
Purified protein complex or cell lysate
-
Hypothetical this compound-NHS Ester Cross-linker (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry facility
Procedure:
-
Incubate the protein sample with the this compound-NHS ester cross-linker at a specific molar ratio. The optimal concentration and incubation time should be determined empirically.
-
The reaction is typically carried out at room temperature or 4°C for 30 minutes to 2 hours.
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted NHS esters.
-
Analyze the reaction mixture by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands.
-
Excise the cross-linked bands from the gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the cross-linked peptides and, consequently, the interacting proteins and their points of contact.
Protocol 4: General Protocol for Photo-Affinity Labeling
This protocol describes a general workflow for using a photo-reactive probe to identify protein targets.[8][9] A hypothetical this compound-based probe would contain a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).
Caption: Workflow for photo-affinity labeling experiment.
Materials:
-
Cell culture
-
Photo-affinity probe with a this compound-derived reactive group, a photoreactive moiety, and a reporter tag
-
UV lamp (e.g., 365 nm)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, reducing agent)
-
Streptavidin-coated beads
-
Mass spectrometry facility
Procedure:
-
Treat cultured cells with the photo-affinity probe for a specific duration.
-
Irradiate the cells with UV light to activate the photoreactive group and induce covalent bond formation with interacting proteins.
-
Lyse the cells and harvest the proteome.
-
Perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe's reporter group (e.g., an alkyne).
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Elute the enriched proteins and digest them into peptides.
-
Analyze the peptides by mass spectrometry to identify the proteins that were covalently labeled by the probe.
Conclusion
This compound represents a versatile and powerful scaffold in the design and synthesis of sophisticated tools for chemical biology and drug discovery. Its application in the development of potent enzyme inhibitors, particularly for the PAD family of enzymes, has been well-established. Furthermore, the inherent reactivity of the this compound moiety holds significant promise for the creation of novel chemical probes to elucidate complex protein-protein interaction networks. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the utility of this compound-based compounds in their respective fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. stemcell.com [stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chloroformamidine in Material Science: A Focus on Polymer Synthesis and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Chloroformamidine and its derivatives are versatile reagents in organic synthesis, primarily recognized for their role in the preparation of pharmaceuticals and agrochemicals.[1][2] Their unique reactivity allows for the introduction of the amidine functionality, a key structural motif in various bioactive molecules.[2] While its use as a direct monomer in large-scale polymer synthesis is not extensively documented, its application in material science is an emerging field of interest, particularly in the functionalization and modification of materials to enhance their properties for specific industrial applications.[1] This document provides detailed application notes and protocols for the use of this compound hydrochloride in material science, with a focus on surface modification of perovskite solar cells and a proposed protocol for the synthesis of formamidine-containing polymers.
Application Note 1: this compound Hydrochloride as a Molecular Linker for Enhanced Perovskite Solar Cell Efficiency and Stability
One of the most well-documented applications of this compound hydrochloride in material science is its use as an interfacial molecular linker in perovskite solar cells (PSCs).[3][4] In this context, it is not used to synthesize a polymer but to modify the surface of the electron transport layer (ETL), typically tin oxide (SnO₂), to improve the overall performance and stability of the solar cell.
The this compound hydrochloride (CFA) molecule acts as a bridge between the SnO₂ ETL and the perovskite (PVK) layer.[3][4] This modification passivates defects at the interface, improves the energy level alignment between the layers, and facilitates more efficient charge carrier transport.[3]
Quantitative Data Summary
The treatment of the SnO₂ layer with this compound hydrochloride has been shown to significantly improve the performance metrics of perovskite solar cells. The key performance enhancements are summarized in the table below.
| Parameter | Control Device (without CFA) | CFA-Modified Device | Unit |
| Power Conversion Efficiency (PCE) | Not specified | 23.47 | % |
| Open-Circuit Voltage (VOC) | Not specified | 1.17 | V |
| Trap-State Density | 9.12 x 1015 | 3.26 x 1015 | cm-3 |
Data sourced from Li et al. (2023).[3]
Experimental Protocol: Modification of SnO₂ ETL with this compound Hydrochloride
This protocol describes the preparation of the this compound hydrochloride solution and its application to the SnO₂ electron transport layer in the fabrication of perovskite solar cells.
Materials:
-
This compound hydrochloride (CFA) (CAS: 29671-92-9)
-
Ethanol (anhydrous)
-
SnO₂ precursor solution
-
Indium tin oxide (ITO) coated glass substrates
-
Perovskite precursor solution
-
Spiro-OMeTAD solution (for hole transport layer)
-
Gold or Carbon electrodes
-
Nitrogen-filled glovebox
Equipment:
-
Spin coater
-
Hot plate
-
UV-Ozone cleaner
-
Solar simulator
-
External quantum efficiency (EQE) measurement system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with a UV-Ozone cleaner for 15 minutes to remove any residual organic contaminants and improve the wettability.
-
-
SnO₂ ETL Deposition:
-
Deposit the SnO₂ layer onto the cleaned ITO substrates by spin-coating the SnO₂ precursor solution at 3000 rpm for 30s.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
This compound Hydrochloride (CFA) Solution Preparation:
-
Prepare a 1 mg/mL solution of CFA in ethanol. Ensure the CFA is fully dissolved.
-
-
CFA Interfacial Modification:
-
Transfer the substrates with the SnO₂ layer into a nitrogen-filled glovebox.
-
Spin-coat the CFA solution onto the SnO₂ layer at 4000 rpm for 30s.
-
Anneal the substrates at 100°C for 10 minutes inside the glovebox.
-
-
Perovskite Layer Deposition:
-
Deposit the perovskite precursor solution onto the CFA-modified SnO₂ layer via a one-step spin-coating method.
-
Anneal the perovskite film at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit the spiro-OMeTAD solution onto the perovskite layer by spin-coating.
-
Finally, deposit the gold or carbon counter electrode via thermal evaporation.
-
Experimental Workflow
Caption: Workflow for fabricating a perovskite solar cell with a CFA-modified ETL.
Application Note 2: Proposed Synthesis of Formamidine-Containing Polymers
While direct polymerization of this compound is not a common method, it is theoretically plausible to use its derivatives in step-growth polymerization reactions to create novel polymers. Aromatic polymers containing formamidine (B1211174) groups in their backbone have been synthesized using other reagents, suggesting that the formamidine linkage is a viable component of a polymer chain.[5]
This proposed protocol outlines a method for the synthesis of a linear polymer containing formamidine groups by reacting a this compound derivative with a diamine. This would be a type of condensation polymerization, where a small molecule (in this case, HCl) is eliminated.
Proposed Reaction Scheme
A bis(this compound) monomer could be reacted with a diamine monomer in a step-growth polymerization to yield a poly(formamidine).
Experimental Protocol: Synthesis of a Poly(formamidine)
Disclaimer: This is a proposed protocol based on established principles of polymer chemistry and has not been experimentally validated from the search results.
Materials:
-
A suitable bis(this compound) monomer (e.g., derived from a dicarboxylic acid)
-
An aliphatic or aromatic diamine (e.g., 1,6-hexanediamine (B7767898) or p-phenylenediamine)
-
Anhydrous, aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
A non-nucleophilic base (e.g., proton sponge or a hindered tertiary amine) to act as an HCl scavenger
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Place the setup under a nitrogen atmosphere.
-
-
Monomer Dissolution:
-
In the reaction flask, dissolve the diamine monomer and the non-nucleophilic base in the anhydrous solvent.
-
In the dropping funnel, dissolve the bis(this compound) monomer in the same anhydrous solvent.
-
-
Polymerization Reaction:
-
While stirring the solution in the flask, slowly add the bis(this compound) solution from the dropping funnel over a period of 1-2 hours at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to 50-80°C and maintain this temperature for 12-24 hours to ensure a high degree of polymerization. The optimal temperature will depend on the specific monomers used.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large beaker of methanol with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and salts.
-
-
Drying and Characterization:
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Characterize the resulting polymer using techniques such as NMR, FTIR, GPC (for molecular weight), and TGA/DSC (for thermal properties).
-
Logical Relationship Diagram
Caption: Proposed workflow for the synthesis of a poly(formamidine) via step-growth polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. This compound hydrochloride as a molecular linker towards efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. This compound hydrochloride as a molecular linker towards efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Chloroformamidine-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chloroformamidine-based reactions, a cornerstone in the synthesis of guanidines and various nitrogen-containing heterocycles.[1] This guide is designed to help you diagnose and resolve issues leading to low product yields, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its primary applications in organic synthesis?
This compound hydrochloride is a highly reactive and versatile reagent used as a key intermediate in organic synthesis. Its primary application lies in the preparation of substituted guanidines through reaction with primary and secondary amines. It also serves as a crucial building block for the synthesis of various nitrogen-containing heterocycles, such as 1,3,5-triazines.
Q2: How should I properly handle and store this compound hydrochloride to ensure its stability and reactivity?
This compound hydrochloride is sensitive to moisture and can decompose over time. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances and sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended. When handling, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid inhalation of dust or fumes.
Q3: My reaction with an electron-deficient amine is giving a very low yield. Why is this happening and what can I do?
Amines with electron-withdrawing groups are less nucleophilic, which can significantly slow down the desired reaction with the electrophilic this compound. In some cases, prolonged reaction times at elevated temperatures may be required. However, this can also lead to the formation of side products. It has been noted that reactions with anilines containing electron-withdrawing substituents may fail to produce the desired products even after extended reflux in the presence of a base.[2] To improve yields, consider using a stronger, non-nucleophilic base, optimizing the solvent to enhance the amine's nucleophilicity, or employing a significant excess of the this compound reagent.
Q4: I am observing multiple spots on my TLC plate that are not my desired product. What are the likely side reactions?
Common side reactions in this compound-based syntheses include the formation of ureas (if moisture is present), over-alkylation or arylation of the product, and the formation of complex mixtures from side reactions of the this compound itself, especially under harsh conditions. For instance, in reactions with sterically hindered or electron-poor anilines, unexpected products like dithiatriazine tetraoxides have been observed.[2]
Troubleshooting Guide for Low Yields
Low yields in this compound-based reactions can often be traced back to a few key experimental parameters. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor Quality or Decomposed this compound Hydrochloride | Use a fresh bottle of the reagent or verify the purity of the existing stock. Ensure it has been stored under anhydrous conditions. |
| Insufficiently Nucleophilic Amine | For electron-deficient amines, consider increasing the reaction temperature and/or time. The use of a stronger, non-nucleophilic base may be necessary to deprotonate the amine and increase its reactivity. |
| Incorrect Stoichiometry | Carefully re-evaluate the molar equivalents of your reactants. A modest excess of the amine (1.1-1.2 equivalents) is often beneficial. For particularly unreactive amines, a larger excess of this compound may be required. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents such as acetonitrile, THF, or DMF are commonly used. Ensure the solvent is anhydrous, as moisture can lead to the hydrolysis of this compound. |
| Suboptimal Reaction Temperature | Most guanylation reactions with this compound proceed well at room temperature to moderate heat (40-80°C). If the reaction is sluggish, a controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid product decomposition at higher temperatures. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of urea (B33335) byproducts. |
| Incorrect Base | The choice of base is crucial. A non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred to avoid competition with the primary amine nucleophile. The base is typically used in stoichiometric amounts to neutralize the HCl generated during the reaction. |
| Over-reaction or Side Reactions of the Product | Monitor the reaction progress closely. Once the starting material is consumed, work up the reaction promptly to prevent further reactions of the desired product. In some cases, the initially formed guanidine (B92328) can react further. |
| Reaction with Solvent | In some cases, the solvent can participate in the reaction. For example, when using DMF, formylation of the amine can be a competing side reaction, especially at higher temperatures. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Guanidines
This protocol outlines a general procedure for the reaction of this compound hydrochloride with a primary amine to yield a symmetrically disubstituted guanidine.
Materials:
-
This compound hydrochloride
-
Primary amine (e.g., aniline)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq.).
-
Add the anhydrous solvent to the flask.
-
In a separate flask, dissolve the primary amine (2.2 eq.) and triethylamine (2.2 eq.) in the anhydrous solvent.
-
Slowly add the amine/TEA solution to the stirred suspension of this compound hydrochloride at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification of the residue by column chromatography or recrystallization.
Data Presentation
| Parameter | General Range/Condition | Effect on Yield | Troubleshooting Notes |
| Temperature | Room Temperature to 80°C | Increased temperature can improve rates for unreactive amines but may also lead to byproduct formation. | Start at room temperature and gradually increase heat while monitoring for side products. |
| Amine Stoichiometry (eq.) | 2.0 - 2.5 | A slight excess of the amine is generally beneficial to ensure complete consumption of the this compound. | For expensive amines, use a slight excess of this compound instead. |
| Base Stoichiometry (eq.) | 2.0 - 2.5 | Must be sufficient to neutralize the HCl generated. | Use of a non-nucleophilic base is critical to avoid competing reactions. |
| Solvent | Acetonitrile, THF, DMF | Solvent choice can influence solubility and reaction rates. | Ensure the solvent is anhydrous. For sluggish reactions, a more polar aprotic solvent like DMF may be beneficial. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting logic, the following diagrams have been generated.
References
Technical Support Center: Chloroformamidine Reaction Troubleshooting
This guide provides troubleshooting advice for common issues encountered during the synthesis of chloroformamidines.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation or very low conversion of starting materials. What are the potential causes?
A: This is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inactive Reagents or Catalysts:
-
Moisture: Chloroformamidine synthesis is often sensitive to moisture, which can quench reagents or deactivate catalysts. Ensure all glassware is oven-dried and solvents are anhydrous[1].
-
Reagent Quality: The purity of your starting materials (amine, chloroform (B151607) source, base) is crucial. Impurities can inhibit the reaction[1]. Consider purifying starting materials if their quality is questionable.
-
Base Selection: The choice of base can be critical. Some reactions may require a specific type or strength of base to proceed efficiently[2].
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to overcome the activation energy, or conversely, cooling to prevent side reactions[1]. The optimal temperature should be determined experimentally.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4].
-
-
Incorrect Stoichiometry:
-
Carefully re-measure and recalculate the molar equivalents of all reagents. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products[5].
-
Q2: The reaction is messy, with multiple spots on the TLC, and the yield of the desired product is low. What should I do?
A: The formation of multiple products indicates competing side reactions or decomposition of the starting materials or product.
-
Side Reactions:
-
Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway.
-
Concentration: Running the reaction at a more dilute or concentrated level might suppress side product formation.
-
Base Choice: The basicity of the catalyst can direct the reaction towards different products[6]. Experimenting with different bases (e.g., organic vs. inorganic) may improve selectivity.
-
-
Product or Reagent Decomposition:
-
Temperature Control: Excessive heat can lead to the decomposition of thermally sensitive compounds. Consider running the reaction at a lower temperature[5].
-
Atmosphere: Some reactions are sensitive to air (oxygen) or light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition[1][3].
-
Work-up Conditions: Your product may be unstable to the acidic or basic conditions used during the work-up[7]. Test the stability of your product by exposing a small sample to the work-up conditions and analyzing it by TLC[7].
-
Q3: I managed to get a good crude yield, but I'm losing most of my product during purification. What are some common purification pitfalls?
A: Product loss during purification is a frequent cause of low isolated yields[5].
-
Silica (B1680970) Gel Chromatography Issues:
-
Decomposition on Silica: Some compounds, particularly amines, can decompose on acidic silica gel[8]. You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.
-
Product Adhesion: Your product might be too polar and sticking irreversibly to the silica gel. Try using a more polar eluent system or a different stationary phase like alumina[1][8].
-
Volatility: The product may be volatile and lost during solvent removal under reduced pressure[7]. Check the solvent in the rotovap trap[7].
-
-
Aqueous Work-up Losses:
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed this compound reaction.
Caption: A logical workflow for troubleshooting low yields.
Data for Reaction Optimization
When a reaction fails, a systematic approach to optimizing the conditions is necessary. The following tables provide a template for this process.
Table 1: Screening of Reaction Parameters
| Entry | Variable Changed | Condition | Observed Result (e.g., % Conversion by TLC/LC-MS) |
| 1 | Baseline | Original Conditions | |
| 2 | Temperature | T + 20°C | |
| 3 | Temperature | T - 20°C | |
| 4 | Solvent | Alternative Solvent 1 | |
| 5 | Solvent | Alternative Solvent 2 | |
| 6 | Base | Alternative Base 1 | |
| 7 | Base | Alternative Base 2 | |
| 8 | Concentration | 2x Concentration | |
| 9 | Concentration | 0.5x Concentration |
Table 2: Example Base Screening for this compound Synthesis
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 3.0 | 25 | 12 | 45 |
| 2 | K₂CO₃ | 3.0 | 25 | 12 | <5 |
| 3 | DBU | 2.0 | 25 | 12 | Inactive[2] |
| 4 | Et₃N | 3.0 | 25 | 12 | 20 |
| 5 | NaOH | 3.0 | 50 | 6 | 65 |
Data in Table 2 is illustrative and based on general principles of reaction optimization.
Experimental Protocols
Protocol 1: Small-Scale Trial Reaction for Troubleshooting
This protocol is designed to quickly test different reaction conditions on a small scale before committing to a larger scale synthesis.
-
Preparation: In a series of clean, dry vials, add the limiting reagent (e.g., the starting amine) and a small stir bar.
-
Reagent Addition: To each vial, add the solvent and other reagents according to the parameters you are testing (e.g., different bases, different temperatures).
-
Initiation: Add the final reagent (e.g., chloroform source) to start the reaction in all vials simultaneously.
-
Monitoring: After a set amount of time, take a small aliquot from each vial, quench it, and spot it on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots to compare the consumption of starting material and the formation of the product under each condition.
Protocol 2: General Procedure for Monitoring Reaction by TLC
-
Sample Preparation: Using a capillary tube, take a small amount of the reaction mixture. Dilute this aliquot in a small amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: On a TLC plate, spot the diluted reaction mixture alongside spots of your starting materials for comparison.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Experimental Workflow Diagram
The diagram below illustrates a general workflow for setting up and monitoring a trial reaction for optimization.
Caption: A generalized experimental workflow for synthesis.
References
Optimizing reaction conditions for Chloroformamidine synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of chloroformamidines.
Frequently Asked Questions (FAQs)
Q1: What are chloroformamidines and what are their primary applications? A1: Chloroformamidine hydrochloride is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structure allows for the introduction of amine functionalities, making it a valuable reagent in the creation of more complex organic compounds, including those targeting infectious diseases and enzyme inhibition.[1]
Q2: What are the common synthetic routes for preparing chloroformamidines? A2: Common methods include the reaction of formanilides with anilines in the presence of phosphorus pentachloride, and the treatment of lime nitrogen with hydrochloric acid.[4][5] Another established, albeit multi-step, pathway involves converting anilines to formanilides, then to carbonimidoyl dichlorides, followed by the addition of an amine nucleophile to yield the this compound.[6]
Q3: What are the most critical parameters to control during synthesis? A3: The most critical parameters are temperature, reagent purity, moisture control, and the concentration of acids or other reagents.[4][6] For instance, certain steps require cooling to 0°C, while others may need reflux temperatures.[5][6] Anhydrous (dry) conditions are often mandatory to prevent hydrolysis and side reactions.[6]
Q4: Are there any significant safety concerns with this compound synthesis? A4: Yes. The synthesis can involve harsh and corrosive reagents like phosphorus pentachloride, sulfuryl chloride, and thionyl chloride.[5][6] These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chloroformamidines.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded or Impure Reagents | Use freshly prepared or purified reagents. Some intermediates, like certain amidoxime (B1450833) isomers, can degrade or isomerize over time, leading to lower yields.[6] Ensure starting materials are anhydrous if the reaction is moisture-sensitive. |
| Incorrect Reaction Temperature | Strictly control the temperature at each step. For the phosphorus pentachloride method, the initial reaction is typically cooled to 0°C before adding the aniline (B41778) derivative, followed by a reflux period.[5] Adhere to the specific temperature profiles outlined in the protocol. |
| Sub-optimal Reagent Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of one reagent may be required to drive the reaction to completion. Perform small-scale trial reactions to determine the optimal stoichiometry. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents. Chloroformamidines can be sensitive to hydrolysis. |
Problem: Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Some steps, such as halogen exchange, may require several hours to reach completion.[6] Do not quench the reaction prematurely. |
| Poor Mixing | Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures (e.g., reactions involving slurries or solids like lime nitrogen). Inadequate mixing can lead to localized concentration gradients and incomplete conversion. |
| Catalyst Inactivation (if applicable) | If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. Use high-purity, catalyst-grade reagents and solvents. |
Problem: Product Decomposition or Instability
| Possible Cause | Recommended Solution |
| Unstable Product Form | The stability of the final product can depend on its salt form. For example, bromo-formamidine nitrate (B79036) is known to be unstable, whereas this compound hydrochloride is a stable, well-crystallized substance.[4] Isolate the product as its most stable salt. |
| Harsh Work-up Conditions | During product isolation, avoid excessively high temperatures or extreme pH conditions that could lead to decomposition. This compound hydrochloride can be isolated by evaporation under reduced pressure to avoid thermal degradation.[4] |
| Improper Storage | Store the final product under appropriate conditions. This compound hydrochloride should be stored in a dry state at 2-8°C.[1] |
Optimization of Reaction Conditions
The following table summarizes key parameters and their typical ranges for optimizing this compound synthesis.
| Parameter | Typical Range/Condition | Remarks |
| Temperature | 0°C to Reflux | Highly dependent on the specific synthetic step. Initial additions may require cooling, while reaction completion may require heating.[5][6] |
| Solvent | Chloroform (B151607), Dichloromethane, Acetonitrile | The choice of solvent is critical. Anhydrous, non-protic solvents are commonly used.[5][6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for moisture-sensitive reactions to prevent hydrolysis of reagents and intermediates.[7] |
| Acid Concentration | Varies | For methods using lime nitrogen, the concentration and amount of hydrochloric acid influence the reaction outcome.[4] |
| Reagent Addition | Slow, Dropwise | Slow addition of reagents, particularly to cooled solutions, helps control exothermic reactions and minimize side-product formation.[5] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diarylformamidines via Phosphorus Pentachloride This method is adapted from the procedure described by Mandel and Hill.[5]
-
Preparation: Dissolve phosphorus pentachloride (1.1 eq) in anhydrous chloroform in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Formanilide (B94145): Slowly add a solution of the substituted formanilide (1.0 eq) in chloroform to the cooled phosphorus pentachloride solution with continuous stirring.
-
Addition of Aniline: After the formanilide addition is complete, introduce the substituted aniline (1.0 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified time (typically 2-4 hours), monitoring by TLC.
-
Isolation: Cool the reaction mixture. The resulting formamidine (B1211174) hydrochloride may precipitate and can be isolated by filtration. The product can be further purified by conversion to the free base and subsequent recrystallization.
Protocol 2: Synthesis of this compound Hydrochloride from Lime Nitrogen This method is based on the process described in U.S. Patent 2,727,922.[4]
-
Preparation: Place hydrochloric acid of the desired concentration into a reaction vessel equipped with a robust stirrer.
-
Addition of Lime Nitrogen: While stirring vigorously, slowly add comminuted or granular lime nitrogen to the acid. The rate of addition should be controlled to manage the reaction temperature.
-
Reaction: Continue stirring until the reaction is complete.
-
Work-up: Separate the solid carbonaceous matter by filtration. The filtrate contains the this compound hydrochloride solution.
-
Isolation: The product can be precipitated from the solution by cooling. Isolate the crystals by filtration and wash with a small amount of cold, dilute hydrochloric acid, followed by acetone (B3395972) to facilitate drying.
Visualized Workflows and Logic
The following diagrams illustrate a typical synthesis workflow and a troubleshooting decision-making process.
Caption: A generalized experimental workflow for this compound synthesis.
Caption: A logical troubleshooting flow for common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 3. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 4. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
Identifying and isolating unexpected products in Chloroformamidine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloroformamidine in their synthetic protocols. The focus is on the identification and isolation of unexpected products that may arise during these reactions.
Troubleshooting Guide: Unexpected Product Formation
The formation of unexpected products in this compound reactions is often influenced by reaction conditions such as temperature, solvent, stoichiometry, and the nature of the reactants. This guide provides a systematic approach to identifying and mitigating the formation of common impurities.
Table 1: Troubleshooting Common Unexpected Products in this compound Reactions
| Observed Issue | Potential Unexpected Product | Plausible Cause | Suggested Corrective Actions |
| A product with a mass corresponding to the addition of a carbonyl group to the amine. | Urea (B33335) Derivative | - Reaction with adventitious carbon dioxide. - Hydrolysis of a carbodiimide (B86325) intermediate. - Reaction of the amine with an isocyanate formed in situ. | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents and reagents. - Lower the reaction temperature. |
| A product with a mass corresponding to the condensation of two amine molecules with the loss of H₂S (if thiourea (B124793) was an intermediate) or H₂O. | Carbodiimide Derivative | - Dehydration of a urea byproduct. - Elimination from a chloroformamidinium intermediate. | - Strictly anhydrous conditions. - Avoid high temperatures. - Use a less hindered base if sterics are a factor. |
| A product with a mass corresponding to the amine and a cyano group. | Cyanamide (B42294) Derivative | - Decomposition of the this compound reactant or a related intermediate. | - Maintain a lower reaction temperature. - Use a milder base. - Reduce reaction time. |
| A product with a mass corresponding to the trimerization of the this compound-derived backbone. | 1,3,5-Triazine Derivative | - High reaction temperatures. - Presence of specific catalysts or reagents that promote cyclotrimerization. | - Control the reaction temperature carefully. - Screen for alternative solvents and bases. |
Frequently Asked Questions (FAQs)
Q1: My reaction with a primary amine and this compound hydrochloride yielded a significant amount of a urea derivative. What is the likely mechanism?
A1: The formation of a urea derivative is a common side reaction. Several pathways can lead to this unexpected product. One plausible mechanism involves the in-situ formation of an isocyanate intermediate, which then reacts with your primary amine. This is more likely to occur under thermal stress or in the presence of certain bases. Another possibility is the reaction of the amine with carbon dioxide from the air, especially if the amine is highly nucleophilic and the reaction is not performed under an inert atmosphere.
Q2: I am observing a byproduct with a mass that suggests a carbodiimide structure. How can I confirm this and prevent its formation?
A2: Carbodiimides (R-N=C=N-R') can form under dehydrating conditions. If a urea derivative is formed as an initial byproduct, subsequent elimination of water, especially at elevated temperatures, can lead to the corresponding carbodiimide. To confirm its presence, you can use spectroscopic methods such as FT-IR, which will show a characteristic strong absorption band for the N=C=N stretch, typically in the range of 2100-2150 cm⁻¹.
To prevent its formation, strict control of anhydrous conditions is crucial. Using freshly dried solvents and reagents and running the reaction under a rigorously inert atmosphere can help. If possible, lowering the reaction temperature may also disfavor the dehydration step.
Q3: My reaction is messy, and I suspect thermal decomposition of the this compound hydrochloride. What are the likely decomposition products?
A3: this compound hydrochloride can be thermally unstable. Upon heating, it may decompose to generate cyanamide and hydrogen chloride. The cyanamide can then participate in subsequent reactions, leading to a complex mixture of products. If other nucleophiles are present, they can react with the cyanamide. In some cases, cyanamide can trimerize to form melamine (B1676169) (a 1,3,5-triazine).
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Reactions by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving this compound hydrochloride and an amine to form the desired guanidine (B92328) product, and to detect the formation of potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with a 1:1 mixture of water and acetonitrile (e.g., in 1 mL).
-
Vortex the sample and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Isolation of a Urea Byproduct by Column Chromatography
This protocol outlines a general procedure for the isolation of a less polar urea byproduct from a more polar guanidinium (B1211019) salt product.
Table 3: Column Chromatography Parameters
| Parameter | Condition |
| Stationary Phase | Silica (B1680970) gel (230-400 mesh) |
| Mobile Phase | Gradient elution starting from 100% Dichloromethane (DCM) to a mixture of DCM and Methanol (e.g., 95:5). The polarity should be increased gradually. |
| Sample Loading | Dry loading is recommended for better separation. Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the column. |
| Fraction Collection | Collect fractions and monitor by TLC (using a similar solvent system) or HPLC. |
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Prepare a silica gel column in the initial, less polar eluent.
-
Load the sample onto the column.
-
Elute the column with the gradient solvent system. The less polar urea byproduct should elute before the more polar guanidinium salt.
-
Combine the fractions containing the pure byproduct and concentrate to yield the isolated compound.
Technical Support Center: Managing Emulsions in Chloroformamidine Reaction Work-ups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the work-up of chloroformamidine reactions.
Troubleshooting Guide
Emulsions are a common challenge during the liquid-liquid extraction phase of a reaction work-up, appearing as a cloudy or milky layer between the aqueous and organic phases that fails to separate. In this compound reactions, which often involve basic compounds and chlorinated solvents, the risk of emulsion formation is particularly high. This guide provides a systematic approach to preventing and breaking these stubborn emulsions.
Immediate Steps for a Formed Emulsion
If an emulsion has already formed in your separatory funnel, attempt the following simple physical methods first:
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Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1] Sometimes, the layers will separate on their own. Gentle swirling or stirring the emulsion with a glass rod can also help to coalesce the dispersed droplets.[2][3]
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Temperature Change: Gentle heating of the separatory funnel with a heat gun or in a warm water bath can decrease the viscosity of the emulsion and promote phase separation.[2] Conversely, cooling the mixture in an ice bath can also sometimes be effective.[2]
If these initial steps do not resolve the emulsion, proceed to the chemical and more rigorous physical interventions outlined below.
Chemical Interventions
Chemical methods alter the properties of the liquid phases to destabilize the emulsion.
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Salting Out: This is one of the most common and effective methods.[2][4] Adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[2][3] This reduces the solubility of organic components in the aqueous phase and helps to force the separation of the layers.
-
pH Adjustment: this compound reactions and their resulting products, such as guanidines, are basic. Emulsions in these work-ups are often stabilized by the basic nature of the mixture, especially when using chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform.[5] Careful addition of a dilute acid (e.g., 1M HCl) to neutralize the aqueous layer can break the emulsion.[2] However, be cautious as this will protonate your basic product, making it more water-soluble. Conversely, if the emulsion is stabilized by acidic impurities, adding a dilute base might be effective.[2]
Advanced Physical Methods
For persistent emulsions, the following physical methods are recommended:
-
Filtration through Celite®: Emulsions can be caused by finely divided solids at the interface of the two layers.[5] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically break up the emulsion by trapping these fine particulates.[1][4][5]
-
Centrifugation: This is a very effective, often definitive, method for breaking emulsions.[1][6] Spinning the emulsion in a centrifuge forces the separation of the layers due to density differences.[7][8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[2][9] For instance, if you are using dichloromethane, adding a small amount of a less polar solvent like hexanes or a more polar one like ethyl acetate (B1210297) might be effective.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[2][10] Emulsions are often stabilized by surfactants or finely divided solids that reduce the interfacial tension between the two liquids.[9] In the context of this compound reactions, the basic nature of the compounds can contribute to emulsion formation, particularly when using chlorinated solvents.[5]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often the best strategy.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[9]
-
Solvent Choice: If possible, consider using a non-chlorinated solvent for extraction, as they are often less prone to forming emulsions with basic solutions.
-
Pre-emptive Salting Out: Add brine to the aqueous layer before the extraction to increase its ionic strength from the outset.
-
Solvent Evaporation: If your product is not volatile, you can evaporate the reaction solvent after the reaction is complete and then redissolve the residue in your desired extraction solvent before adding the aqueous phase.[4][5]
Q3: Will adding salt to my work-up affect my final product?
A3: Adding salt (like NaCl) will increase the ionic strength of the aqueous layer. If your product has some water solubility, this can actually help to drive it into the organic layer, improving your yield. The salt itself will remain in the aqueous layer and will be removed when you separate the phases.
Q4: When I try to break the emulsion by adjusting the pH, my product seems to disappear. What is happening?
A4: Chloroformamidines and guanidines are basic. When you add acid to lower the pH, you are protonating your product, forming a salt. This salt is likely much more soluble in the aqueous phase than in the organic phase. If you need to recover your product from the aqueous layer, you will need to basify the aqueous layer again and then re-extract with an organic solvent.
Q5: Can I use any type of filter aid to break an emulsion?
A5: Celite® (diatomaceous earth) is the most commonly used and recommended filter aid for breaking emulsions because it is largely inert and has a high surface area to trap fine particles.[5] Using standard filter paper is often ineffective as the emulsion droplets are small enough to pass through the pores.
Data Summary
The following table summarizes the common techniques for breaking emulsions, along with their principles of operation, advantages, and disadvantages.
| Method | Principle of Operation | Advantages | Disadvantages |
| Patience/Gentle Agitation | Allows for gravitational separation and droplet coalescence.[1] | Simple, no additives required. | Can be very slow and ineffective for stable emulsions.[1] |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][11] | Highly effective for many emulsions, inexpensive.[4] | May not work for all systems; adds salt to the aqueous layer.[12] |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as emulsifiers.[2] | Can be very effective for pH-sensitive emulsions. | Can alter the solubility of the target compound, potentially moving it into the undesired layer.[1] |
| Filtration through Celite® | Physically disrupts the emulsion and removes fine solid particles that may be stabilizing it.[5] | Effective for emulsions stabilized by solids. | Can be slow; potential for product loss on the Celite® pad.[1] |
| Centrifugation | Applies centrifugal force to accelerate the separation of the immiscible layers based on density.[7][8] | Highly effective, often the last resort for very stubborn emulsions.[1][6] | Requires access to a centrifuge; can be cumbersome for large volumes. |
| Solvent Addition | Alters the polarity of the organic phase to improve the solubility of emulsifying agents in one of the layers.[2][9] | Can be effective if the right solvent is chosen. | Introduces an additional solvent that will need to be removed later. |
| Heating/Cooling | Changes the viscosity and solubility properties of the system.[2] | Simple to implement. | Potential for product degradation with heating; may not be effective for all emulsions.[2] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")
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Preparation: Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Addition: Add a volume of the saturated brine solution equivalent to 10-20% of the volume of the aqueous layer to the separatory funnel containing the emulsion.
-
Mixing: Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate.
-
Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the gentle swirling. Continue this process until the emulsion breaks.
-
Separation: Once two clear layers are visible, allow them to fully separate before draining the lower layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Filter Pad:
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that covers all the holes.
-
Wet the filter paper with the organic solvent being used in the extraction.
-
Create a slurry of Celite® in the same organic solvent.
-
Pour the slurry into the funnel and apply a gentle vacuum to form a flat, packed pad of Celite® (approximately 1-2 cm thick).[1][13]
-
-
Filtration:
-
Carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[1]
-
The filtrate collected in the filter flask should separate into two distinct layers.
-
-
Rinsing:
-
Rinse the original container with a small amount of the organic solvent and pass it through the Celite® pad to ensure all of the product is collected.
-
Wash the Celite® pad with an additional small portion of the organic solvent.
-
-
Separation: Transfer the filtrate to a clean separatory funnel and separate the layers.
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully transfer the emulsified mixture from the separatory funnel into centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.
-
Centrifugation: Place the balanced tubes in the centrifuge. Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[1][8]
-
Separation: Carefully remove the centrifuge tubes. The mixture should be separated into distinct aqueous and organic layers, sometimes with a small amount of solid material at the interface.
-
Isolation: Carefully pipette the desired layer out of the centrifuge tube.
Visualizations
Caption: Troubleshooting workflow for breaking emulsions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Chloroformamidine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from Chloroformamidine reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Low or No Yield After Work-up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble. | The this compound salt may be highly soluble in the aqueous layer. Before discarding the aqueous phase, neutralize a small sample and extract with an organic solvent. Analyze the organic extract by TLC or LC-MS to check for your product. |
| Product is volatile. | This compound free bases, especially those with low molecular weight, can be volatile. Avoid excessive heat and high vacuum during solvent removal. Check the solvent collected in the rotovap trap for your product. |
| Product degraded during work-up. | Chloroformamidines can be sensitive to strong acids or bases. If you used acidic or basic washes, test the stability of your crude product to these conditions on a small scale. Consider using milder work-up conditions, such as a saturated sodium bicarbonate wash instead of sodium hydroxide. |
| Incomplete extraction. | Perform multiple extractions (at least 3x) with a suitable organic solvent to ensure complete removal of the product from the aqueous layer. |
| Emulsion formation. | The formation of an emulsion can trap the product. To break an emulsion, add brine, gently swirl, or filter the mixture through a pad of Celite. |
Issue 2: Difficulty with Crystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oiling out. | The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a different solvent system, or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| No crystal formation. | The compound may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to stand. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Impure crystals. | The crystals may be contaminated with impurities. Ensure the crude product is sufficiently pure before attempting crystallization. Washing the filtered crystals with a small amount of cold solvent can help remove surface impurities. |
Issue 3: Problems with Column Chromatography
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound streaks or tails on TLC/column. | Chloroformamidines are basic and can interact strongly with the acidic silica (B1680970) gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (0.1-1%). Alternatively, use a different stationary phase such as alumina (B75360) (basic or neutral). |
| Compound does not elute from the column. | The solvent system may not be polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a reverse-phase column with a polar mobile phase (e.g., water/acetonitrile) may be more effective. |
| Compound decomposes on the column. | The acidic nature of silica gel can cause degradation of sensitive chloroformamidines. Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear. If decomposition occurs, use a deactivated silica gel or an alternative stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: Common impurities can include:
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Unreacted starting materials: Such as the parent urea (B33335) or amine.
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Byproducts from the chlorinating agent: For example, if using phosgene (B1210022) or a derivative, related carbonates or ureas can form.
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Side-reaction products: In Vilsmeier-Haack type syntheses, formylation of activated aromatic rings can occur.
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Hydrolysis products: Chloroformamidines can hydrolyze back to the corresponding urea, especially in the presence of moisture.
Q2: How do I choose the right purification technique for my this compound product?
A2: The choice of purification technique depends on the properties of your product:
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Crystallization: Ideal for solid products with good thermal stability. It is highly effective for removing small amounts of impurities.
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Column Chromatography: A versatile technique for separating complex mixtures, including oils and solids. It is particularly useful when dealing with multiple byproducts with different polarities.
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Liquid-Liquid Extraction: Primarily used during the work-up to separate the product from water-soluble impurities. Acid-base extractions can be very effective for purifying chloroformamidines.
Q3: My this compound is a hydrochloride salt. How does this affect purification?
A3: Hydrochloride salts are generally more polar and water-soluble than the corresponding free base.
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Extraction: They will likely partition into the aqueous phase during a standard extraction. To extract them into an organic layer, the aqueous solution must first be basified to form the free base.
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Chromatography: Due to their polarity, they may require more polar solvent systems for elution on normal-phase silica gel. Ion-exchange chromatography can also be an effective purification method.
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Crystallization: Many this compound hydrochlorides have good crystallinity and can be purified by recrystallization from polar solvents like ethanol, methanol, or water/alcohol mixtures.
Q4: Can I use reverse-phase chromatography to purify my this compound?
A4: Yes, reverse-phase chromatography can be a very effective technique, especially for polar or water-soluble this compound salts. A C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
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Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or a saturated aqueous solution of sodium bicarbonate to quench the reaction.
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Basification (for extraction of free base): If your product is a salt and you wish to extract the free base, adjust the pH of the aqueous layer to >9 with a base such as 1M NaOH or ammonium (B1175870) hydroxide.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
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Washing: Combine the organic layers and wash with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). For basic chloroformamidines on silica gel, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane (B92381), often with 0.1-1% triethylamine, works well. Aim for an Rf value of 0.2-0.4 for your product.
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Column Packing: Pack a column with silica gel in your chosen eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Run the column, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for this compound hydrochlorides include ethanol, methanol, or isopropanol. For free bases, less polar solvents like ethyl acetate, toluene, or hexane mixtures may be suitable.
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Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Quantitative Data
The optimal purification conditions are highly dependent on the specific this compound derivative. The following tables provide starting points based on general observations.
Table 1: Suggested Solvent Systems for Column Chromatography (Normal Phase Silica Gel)
| Compound Polarity | Solvent System (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | Add 0.5% triethylamine for basic compounds. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Add 0.5% triethylamine for basic compounds. |
| High / Salts | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1) | For very polar or salt forms. |
Table 2: Common Solvents for Recrystallization
| Compound Type | Solvent(s) |
| This compound Hydrochlorides | Ethanol, Methanol, Isopropanol, Water/Ethanol mixtures |
| This compound Free Bases | Toluene, Ethyl Acetate, Acetonitrile, Hexane/Ethyl Acetate mixtures |
Visualizations
Caption: General workflow for the purification of a this compound product.
Caption: Troubleshooting logic for column chromatography of chloroformamidines.
Addressing the instability of Chloroformamidine under certain reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroformamidine. Due to its reactive nature, this compound can exhibit instability under certain reaction conditions, leading to undesired outcomes. This guide offers a structured approach to identifying and resolving common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in reactions?
Q2: How can I minimize the decomposition of this compound during my experiment?
A2: To minimize decomposition, it is crucial to maintain anhydrous (dry) conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Q3: My reaction is not proceeding as expected, and I suspect this compound degradation. What are the likely decomposition products?
A3: Upon hydrolysis, this compound is expected to decompose into urea (B33335) and hydrogen chloride. In the presence of other nucleophiles, various side products can form. Under thermal stress, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]
Q4: What are the ideal storage conditions for this compound and its salts?
A4: this compound hydrochloride should be stored at 2-8 °C in a tightly sealed container to protect it from moisture.[2] It is important to handle the compound under an inert atmosphere to prevent degradation.
Q5: Are there any solvents I should avoid when using this compound?
A5: Protic solvents, such as water and alcohols, should be avoided or used with caution due to the risk of solvolysis, which is similar to hydrolysis. Aprotic solvents are generally preferred for reactions involving this compound.
Troubleshooting Guide
Failures in reactions involving this compound can often be traced to its instability. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of this compound | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use freshly opened or properly stored this compound. |
| Sub-optimal reaction temperature | - Run the reaction at a lower temperature to minimize thermal decomposition. - Monitor the reaction progress closely if heating is necessary. | |
| Formation of unexpected byproducts | Reaction with trace water (hydrolysis) | - Rigorously dry all solvents and reagents. - Add a drying agent to the reaction mixture if compatible. |
| Side reactions with nucleophilic solvents or reagents | - Choose a non-nucleophilic solvent. - Control the stoichiometry of nucleophilic reagents carefully. | |
| Inconsistent reaction outcomes | Variable quality/purity of this compound | - Verify the purity of the this compound reagent. - Consider purifying the reagent if necessary and possible. |
| Exposure to atmospheric moisture | - Improve the experimental setup to ensure a consistently inert and dry environment. |
Factors Affecting this compound Stability
A summary of key factors that can influence the stability of this compound in chemical reactions.
| Factor | Effect on Stability | Mitigation Strategies |
| Moisture/Water | Promotes hydrolysis, leading to decomposition. | Use anhydrous solvents, dry glassware, and an inert atmosphere. |
| Temperature | Higher temperatures can accelerate decomposition. | Maintain controlled and, if possible, low reaction temperatures. |
| pH | Both acidic and basic conditions can potentially catalyze hydrolysis. | Use non-nucleophilic bases for acid scavenging and maintain pH control. |
| Light | While not extensively documented for this compound, light can induce degradation in many chemicals.[3] | Protect the reaction from light, especially if it is light-sensitive. |
| Oxygen | Can lead to oxidative degradation.[3] | Degas solvents and use an inert atmosphere. |
Visualizing Instability and Troubleshooting
Decomposition Pathway of this compound
The following diagram illustrates the proposed hydrolysis pathway of this compound, which is a primary route of its instability in the presence of water.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving issues in reactions involving this compound.
References
- 1. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in Chloroformamidine Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of experiments involving Chloroformamidine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Troubleshooting Guide
This guide addresses common issues encountered during guanidinylation reactions with this compound hydrochloride, offering potential causes and solutions to enhance experimental reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of this compound hydrochloride: The reagent may have degraded due to moisture. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Substrate reactivity: The amine substrate may be sterically hindered or electronically deactivated. 4. Improper work-up: The product may be lost during extraction or purification. | 1. Use fresh, anhydrous this compound hydrochloride and store it under inert gas. 2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. For less reactive amines, consider increasing the temperature or using a higher boiling point solvent. 3. Increase the stoichiometry of this compound hydrochloride and consider using a stronger, non-nucleophilic base. 4. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. Use a suitable solvent system for extraction and chromatography. |
| Formation of Multiple Byproducts | 1. Side reactions: The presence of moisture can lead to the formation of urea (B33335) byproducts. Over-reaction can lead to the formation of undesired oligomers. 2. Reaction with solvent: Some solvents may react with this compound hydrochloride at elevated temperatures. 3. Impure starting materials: Impurities in the amine substrate can lead to the formation of multiple products. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction closely to avoid over-reaction. 2. Choose an inert solvent that is stable under the reaction conditions. 3. Purify the starting amine before use. |
| Inconsistent Reaction Times | 1. Variations in reaction temperature: Inconsistent heating can lead to variable reaction rates. 2. Mixing efficiency: Inefficient stirring can result in localized concentration gradients and inconsistent reaction progress. 3. Scale of the reaction: Reaction times may not scale linearly with the amount of reactants. | 1. Use a reliable heating mantle with a temperature controller and ensure uniform heating. 2. Use an appropriate stir bar size and stirring speed to ensure the reaction mixture is homogeneous. 3. When scaling up, re-optimize the reaction conditions, including reaction time. |
| Product is Difficult to Purify | 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product instability: The guanidine (B92328) product may be unstable on silica (B1680970) gel. 3. Hygroscopic nature of the product: The product may absorb moisture from the air, making it difficult to handle and purify. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like crystallization. 2. If the product is unstable on silica gel, consider using a neutral or basic alumina (B75360) column, or using a different purification method altogether. 3. Handle the purified product in a dry environment (e.g., a glove box) and store it in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound hydrochloride to ensure its stability?
A1: this compound hydrochloride is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Avoid frequent opening of the container. It is recommended to aliquot the reagent into smaller, single-use portions to minimize exposure to air and moisture.
Q2: What are the best solvents to use for reactions with this compound hydrochloride?
A2: The choice of solvent depends on the specific reaction and the solubility of the substrates. High-boiling point, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are often used, especially for less reactive amines, as they allow for higher reaction temperatures. For more reactive substrates, other anhydrous solvents like acetonitrile (B52724) or dioxane can also be employed. Always use anhydrous solvents to prevent hydrolysis of the reagent.
Q3: Is a base always necessary for guanidinylation with this compound hydrochloride?
A3: While not always strictly necessary, the use of a non-nucleophilic base is highly recommended. The reaction of an amine with this compound hydrochloride generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A base neutralizes the in-situ generated acid, allowing the reaction to proceed to completion. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to over-reaction.[2][3]
Q5: What are some common side reactions to be aware of?
A5: The most common side reaction is the formation of urea derivatives if water is present in the reaction mixture. Another potential side reaction is the formation of N,N'-disubstituted guanidines if the starting amine is primary and the reaction conditions are not carefully controlled. In some cases, the product guanidine can react further if it is more nucleophilic than the starting amine.
Experimental Protocols
Detailed Protocol for a Typical Guanidinylation Reaction
This protocol is adapted from a procedure described by Tokyo Chemical Industry for the synthesis of a substituted guanidine.
Materials:
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Starting amine (1.0 eq)
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This compound hydrochloride (1.2 - 2.5 eq)
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Anhydrous high-boiling point solvent (e.g., dimethylsulfone or DMF)
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Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
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Anhydrous work-up solvents (e.g., ethyl acetate, water)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting amine (1.0 eq) and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
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Addition of Reagents: Add the non-nucleophilic base (2.0 eq) to the solution and stir for 5 minutes. Then, add this compound hydrochloride (1.2 - 2.5 eq) portion-wise.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time (e.g., 30 minutes to several hours). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield and purity of a guanidinylation reaction. Please note that this data is for exemplary purposes and actual results may vary depending on the specific substrates and conditions used.
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DMF | DIPEA (2.0) | 100 | 2 | 75 | 92 |
| 2 | DMF | DIPEA (2.0) | 120 | 2 | 85 | 95 |
| 3 | Acetonitrile | DIPEA (2.0) | 80 | 6 | 60 | 88 |
| 4 | DMF | K₂CO₃ (2.0) | 120 | 4 | 82 | 93 |
| 5 | DMF | None | 120 | 8 | 25 | 70 |
Visualizations
Experimental Workflow for Guanidinylation
The following diagram illustrates a typical workflow for a guanidinylation reaction using this compound hydrochloride, from reaction setup to product purification.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot a low-yield guanidinylation reaction.
References
What to do when TLC of Chloroformamidine product mixture changes after work-up.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of chloroformamidine derivatives.
Troubleshooting Guide: TLC Profile Changes Post-Work-up
Issue: The TLC (Thin-Layer Chromatography) of my this compound product mixture looks different after performing an aqueous work-up. The original product spot has diminished or disappeared, and new spots have appeared.
This is a common issue, often indicating that the target this compound derivative is unstable under the work-up conditions.[1] The change in the TLC profile suggests that a chemical transformation, such as decomposition or rearrangement, has occurred.
Systematic Troubleshooting Workflow
The following workflow will help you diagnose the potential cause of the instability and find a suitable solution.
Caption: A logical workflow for troubleshooting TLC changes after work-up.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons my this compound product is decomposing during work-up?
A1: The most common causes are hydrolysis and acid/base sensitivity. Chloroformamidines can be unstable in the presence of water, especially under acidic or basic conditions, which are common in aqueous work-ups.[1][2] The work-up procedure itself may be causing the decomposition.
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Acid-catalyzed hydrolysis: If you wash with an acidic solution (e.g., 1M HCl), the amidine can hydrolyze to the corresponding formamide (B127407) and amine.
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Base-catalyzed hydrolysis: Similarly, washing with a basic solution (e.g., 1M NaOH) can also promote hydrolysis.
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Neutral water hydrolysis: Some reactive chloroformamidines can even hydrolyze with neutral water, especially with prolonged contact.
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Silica Gel Instability: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds directly on the TLC plate.[1]
Q2: How can I test what is causing the decomposition?
A2: Before performing a full-scale work-up, you can run small-scale analytical experiments.[1]
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Take a small aliquot of your crude reaction mixture.
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Divide it into separate vials.
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In each vial, simulate one step of your work-up (e.g., add a few drops of water, dilute HCl, or saturated NaHCO₃ solution).
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After a few minutes, extract a small sample from each vial with an organic solvent (e.g., ethyl acetate), spot it on a TLC plate, and compare it to the original crude mixture. This will help you pinpoint which reagent is causing the issue.
Q3: My compound seems to be unstable on the silica gel TLC plate itself. What should I do?
A3: This is a known issue for acid-sensitive compounds.[1] You have several options:
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Use a modifier: Add a small amount of a basic modifier like triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol (B129727) (0.1–2.0%) to your TLC eluent.[3][4] This neutralizes the acidic sites on the silica gel.
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Use neutral stationary phase: Try using TLC plates coated with neutral alumina or a reversed-phase (C18) plate.[3]
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Perform a 2D TLC: Spot the crude mixture in one corner of a square TLC plate and elute. Then, turn the plate 90 degrees and elute again in a different solvent system. If the compound is unstable, you will see spots that are not on the diagonal.[1]
Q4: What alternative work-up procedures can I try?
A4: If your compound is sensitive to standard aqueous washes, consider these alternatives:
| Work-up Modification | Description | Best For |
| Anhydrous Work-up | Filter the reaction mixture through a plug of Celite or silica gel to remove solid byproducts, then concentrate. | Compounds highly sensitive to water. |
| Mild Aqueous Wash | Use saturated aqueous solutions like ammonium (B1175870) chloride (NH₄Cl) for a mildly acidic wash, or sodium bicarbonate (NaHCO₃) for a mildly basic wash.[5] | Moderately sensitive compounds. |
| Brine Wash Only | Wash the organic layer only with saturated NaCl solution to remove bulk water and water-soluble impurities. | Reducing contact with strongly acidic/basic solutions. |
| Low-Temperature Work-up | Perform all extractions and washes in a separatory funnel jacketed with an ice bath (0-5 °C). | Thermally unstable compounds. |
| Solvent Trituration | After removing the reaction solvent, add a solvent in which your product is poorly soluble but impurities are soluble (e.g., pentane (B18724) or ether), and filter the resulting solid. | Crystalline, stable solid products. |
Q5: Could my extraction solvent be the problem?
A5: Yes. For example, chloroform (B151607) can contain trace amounts of HCl or phosgene, especially if it is old or has been exposed to light, which can degrade acid-sensitive products.[6][7] If you suspect this, try using a different solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for your extraction, or use chloroform stabilized with amylenes or stored over potassium carbonate.
Potential Decomposition Pathways
The diagram below illustrates the most probable chemical transformations your this compound product might be undergoing during a standard aqueous work-up.
Caption: Potential decomposition pathways for chloroformamidines during work-up.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]
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Spotting: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., DCM or Ethyl Acetate). Use a capillary tube to spot a small amount of the solution onto the baseline.[9] Make the spot as small and concentrated as possible.
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Development: Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the baseline.[8] Cover the chamber to maintain a saturated atmosphere.
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Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
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Visualization: Visualize the spots using a UV lamp (254 nm and/or 366 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, anisaldehyde).[3]
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Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[9]
Protocol 2: Further Characterization of Unstable Products
If you isolate a product that appears to be degrading, further analysis is required. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential tools.[10][11]
| Analytical Technique | Information Provided | Sample Preparation |
| HPLC (High-Performance Liquid Chromatography) | Determines the purity of the sample and quantifies the components of the mixture. Can track the rate of decomposition over time.[11] | Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates the components of the mixture (LC) and provides the molecular weight of each component (MS), helping to identify degradation products.[10] | Same as HPLC. The sample is directly injected into the MS after separation by the LC column. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information about the product and any impurities or degradation products. A time-course study can reveal structural changes.[11] | Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Best practices for storing and handling Chloroformamidine to prevent degradation.
This technical support center provides best practices for storing and handling Chloroformamidine hydrochloride to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Best Practices for Storage and Handling
Proper storage and handling of this compound hydrochloride are crucial to maintain its integrity and ensure reproducible experimental results. Degradation can lead to the formation of impurities, which may affect the compound's reactivity and lead to misleading outcomes.
Storage Conditions:
To minimize degradation, this compound hydrochloride should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Atmosphere: Store in a tightly sealed container to protect from moisture.[2]
-
Light: Protect from light by using an opaque or amber-colored container.
-
Inert Gas: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Handling Procedures:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound hydrochloride.[2][3]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[2][3]
-
Avoid inhalation of dust or fumes.[2]
-
Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]
-
Minimize exposure to ambient air and moisture during weighing and transfer.
-
Close the container tightly immediately after use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound hydrochloride, with a focus on problems related to its degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction | 1. Degradation of this compound hydrochloride: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active compound. 2. Inactivation by moisture: this compound hydrochloride is sensitive to moisture, which can lead to hydrolysis. 3. Incompatible reaction conditions: The reaction pH or temperature may be promoting the degradation of the starting material. | 1. Verify reagent quality: Use a fresh bottle of this compound hydrochloride or one that has been stored properly. Consider running a small-scale control reaction with a new batch to compare results. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Optimize reaction conditions: If possible, perform the reaction at a neutral or slightly acidic pH. Avoid high temperatures for prolonged periods unless necessary for the reaction. |
| Formation of unexpected byproducts | 1. Presence of degradation products: Impurities from degraded this compound hydrochloride may participate in side reactions. 2. Reaction with atmospheric components: Exposure to air and moisture can lead to the formation of reactive intermediates that result in byproducts. | 1. Purify the reagent: If degradation is suspected, recrystallization of this compound hydrochloride may be necessary. 2. Maintain an inert atmosphere: As mentioned above, working under nitrogen or argon can prevent side reactions with atmospheric components. |
| Inconsistent results between experiments | 1. Variable reagent quality: Using different batches of this compound hydrochloride with varying levels of degradation. 2. Inconsistent handling procedures: Differences in exposure to air and moisture between experiments. | 1. Standardize reagent source: Use the same batch of this compound hydrochloride for a series of related experiments. 2. Standardize handling protocols: Develop and follow a strict protocol for handling the reagent to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound hydrochloride degradation?
A1: Visible signs of degradation can be subtle. They may include a change in color from white to off-white or yellowish, clumping of the powder due to moisture absorption, or a faint odor of ammonia (B1221849) or hydrogen chloride. However, significant degradation can occur without obvious visual cues. Therefore, it is crucial to rely on proper storage conditions and to use the compound within its recommended shelf life.
Q2: What are the likely degradation pathways for this compound hydrochloride?
A2: Based on its chemical structure, this compound hydrochloride is susceptible to the following degradation pathways:
-
Hydrolysis: Reaction with water can lead to the formation of formamidine, which can be further hydrolyzed to formic acid and ammonia, along with hydrochloric acid.
-
Thermal Decomposition: At elevated temperatures, it can decompose to produce toxic and corrosive gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2]
Q3: Is it safe to use this compound hydrochloride that has been stored for a long time?
A3: If the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed), it may still be viable. However, for critical applications, it is advisable to test the purity of the aged reagent before use. This can be done using analytical techniques such as NMR spectroscopy or HPLC.
Q4: What are some chemicals that are incompatible with this compound hydrochloride?
A4: this compound hydrochloride should not be stored with or exposed to strong oxidizing agents, strong bases, or moisture. Contact with strong bases can liberate the free base, which may be less stable. Contact with strong acids could also lead to instability.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound hydrochloride to identify potential degradation products and assess its stability under various stress conditions.
1. Acidic Hydrolysis:
- Dissolve this compound hydrochloride in 0.1 M hydrochloric acid.
- Incubate the solution at 60°C for 24 hours.
- Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
- Neutralize the samples with a suitable base before analysis.
2. Alkaline Hydrolysis:
- Dissolve this compound hydrochloride in 0.1 M sodium hydroxide.
- Incubate the solution at 60°C for 24 hours.
- Withdraw samples at regular intervals.
- Neutralize the samples with a suitable acid before analysis.
3. Oxidative Degradation:
- Dissolve this compound hydrochloride in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Withdraw samples at regular intervals.
4. Thermal Degradation (Solid State):
- Place a sample of solid this compound hydrochloride in a controlled temperature oven at 70°C for 48 hours.
- Take samples at various time points.
5. Photodegradation:
- Expose a solution of this compound hydrochloride (in a photostable container like quartz) to a light source with a specified wavelength and intensity (e.g., UV lamp at 254 nm) for a defined period.
- Simultaneously, keep a control sample in the dark.
Sample Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector, to separate and quantify the parent compound and any degradation products.
Analytical Method for Stability Testing
A reverse-phase HPLC method is suitable for monitoring the stability of this compound hydrochloride.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated to ensure it is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound hydrochloride.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Validation & Comparative
Characterization of Chloroformamidine Derivatives: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the characterization of chloroformamidine derivatives. These compounds, featuring a unique halogenated amidine functional group, are of significant interest in medicinal chemistry and drug development. Accurate and thorough characterization is crucial for confirming structure, assessing purity, and understanding their chemical properties. This document details spectroscopic and chromatographic techniques, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the primary structural characterization of this compound derivatives, providing detailed information about their molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.
¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule and their connectivity. For N,N-dialkyl-N'-arylformamidine hydrochlorides, which are closely related to chloroformamidines, the formamidine (B1211174) proton typically appears as a singlet in the downfield region of the spectrum. The chemical shifts of the alkyl and aryl protons provide information about their electronic environment.[1]
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon of the C=N bond in formamidine derivatives is typically observed in the range of 150-160 ppm.[1]
Table 1: Comparison of NMR Spectroscopic Parameters for Representative Formamidine Derivatives
| Compound/Derivative Class | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Observations |
| N'-(4-Nitrophenyl)-N,N-dimethyl-formamidine hydrochloride | 8.87 (s, 1H, N=CH), 8.34 (d, 2H), 7.67 (d, 2H), 3.52 (s, 3H), 3.39 (s, 3H) | 154.10 (N=CH), 145.57, 142.69, 125.12, 119.22, 43.52, 36.76 | The downfield shift of the formamidine proton and aromatic protons is influenced by the electron-withdrawing nitro group.[1] |
| N'-(4-Methoxyphenyl)-N,N-dimethylformamidine hydrochloride | 8.46 (s, 1H, N=CH), 7.35 (m, 2H), 6.98 (m, 2H), 3.81 (s, 3H), 3.41 (s, 3H), 3.27 (s, 3H) | 160.10 (N=CH), 155.30, 131.54, 122.76, 116.00, 56.08, 44.16, 37.42 | The electron-donating methoxy (B1213986) group results in an upfield shift of the aromatic protons compared to the nitro-substituted derivative.[1] |
| N'-(4-Chlorophenyl)-N,N-dimethylformamidine | - | - | Data for the free base is less common in literature, with hydrochlorides often being the characterized form. |
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typical spectral width is 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using standard parameters with proton decoupling. Typical spectral width is 0-200 ppm.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound derivatives, the key vibrational bands of interest are the C=N stretching and C-Cl stretching frequencies.
Table 2: Key IR Absorption Bands for this compound and Related Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C=N Stretch | 1640 - 1690 | This is a strong absorption band and is characteristic of the imine functionality. In formamidine hydrochlorides, this band can be found around 1700 cm⁻¹.[1] |
| C-Cl Stretch | 600 - 800 | This absorption is typically in the fingerprint region and can be influenced by the overall molecular structure. |
| N-H Stretch (of hydrochloride salt) | 2400 - 3200 | Broad absorption due to the ammonium (B1175870) salt. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the aryl substituents. |
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-state IR.
-
Instrument: Use a standard FT-IR spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound derivatives, electron ionization (EI) and electrospray ionization (ESI) are common techniques.
The mass spectrum of N'-(4-chlorophenyl)-N,N-dimethylformamidine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure, such as the loss of a chlorine atom or the dimethylamino group.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and quantifying their concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including formamidine pesticides.[2][3] Reversed-phase HPLC with UV detection is a common approach.
Table 3: Comparison of HPLC Methods for Formamidine Pesticide Analysis
| Method | Column | Mobile Phase | Detection | Application |
| Method 1 [2] | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724)/Water (80:20, v/v) | UV at 220 nm | Determination of various pesticides in water. |
| Method 2 [4] | C18 | Acetonitrile/Water with formic acid | LC-MS/MS | Analysis of formamidine pesticides and their metabolites in pork and porcine liver. |
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220-270 nm for aryl-substituted derivatives).
-
-
Data Analysis: Determine the retention time and peak area for the compound of interest. Purity can be assessed by the presence of other peaks in the chromatogram.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable this compound derivatives. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification.
(See the protocol provided in the Mass Spectrometry section above).
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the characterization of this compound derivatives using the described analytical techniques.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: Workflow for spectroscopic analysis of this compound derivatives.
Conclusion
The comprehensive characterization of this compound derivatives is achieved through the synergistic use of various analytical techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is crucial for determining the molecular weight and gaining further structural insights through fragmentation analysis. Chromatographic methods, particularly HPLC and GC, are essential for assessing the purity of the synthesized compounds and for quantitative analysis. By employing the methods and protocols outlined in this guide, researchers can confidently and accurately characterize novel this compound derivatives, facilitating their advancement in drug discovery and development programs.
References
A Comparative Guide to the Reactivity of Chloroformamidine and Other Formamidines for Researchers
For scientists and professionals in drug development and chemical research, selecting the appropriate reagent is paramount to the success of synthetic endeavors. Formamidines are a versatile class of compounds, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of the reactivity of chloroformamidine hydrochloride against other common formamidines, supported by mechanistic insights and experimental protocols.
Introduction to Formamidine (B1211174) Reactivity
Formamidines are compounds characterized by the HN=CH-N< functional group. Their reactivity is largely dictated by the electrophilicity of the central carbon atom and the nature of the substituents on the nitrogen atoms. This compound, being a salt and possessing a chlorine atom, presents a significantly different reactivity profile compared to other common formamidines such as formamidine acetate (B1210297) and N,N'-disubstituted formamidines.
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic studies are not extensively available in the reviewed literature, a qualitative and mechanistically inferred comparison of reactivity can be made based on their common applications. This compound hydrochloride is a highly reactive guanylating agent, whereas other formamidines are typically employed in the synthesis of heterocyclic compounds under varying conditions.
Table 1: Comparison of Reactivity and Applications of Selected Formamidines
| Feature | This compound Hydrochloride | Formamidine Acetate | N,N'-Diphenylformamidine |
| Primary Application | Guanylation of amines, especially electron-deficient anilines | Synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles) | Synthesis of substituted heterocycles and as a ligand in coordination chemistry. |
| Form | Hydrochloride salt | Acetate salt | Neutral compound |
| Inferred Reactivity | High. The chloroformamidinium ion is a potent electrophile. | Moderate. Requires activation, often by heat, to liberate free formamidine. | Lower than this compound. Reactivity is influenced by the phenyl groups. |
| Typical Reaction Conditions | Often proceeds at room temperature or with mild heating. | Typically requires heating in a suitable solvent. | Varies depending on the specific reaction, often requiring catalysts or harsher conditions. |
| Key Reactive Intermediate | Chloroformamidinium ion | Free formamidine | N,N'-Diphenylformamidine |
Mechanistic Insights
The high reactivity of this compound hydrochloride in guanylation reactions stems from the excellent leaving group ability of the chloride ion from the protonated intermediate, which makes the central carbon highly susceptible to nucleophilic attack by an amine.
Caption: General mechanism of guanylation using this compound hydrochloride.
In contrast, formamidine acetate serves as a source of "free" formamidine, which then undergoes condensation reactions with difunctional compounds to form stable heterocyclic rings. The reactivity is tempered by the need to liberate the free base from its salt form.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving the compared formamidines.
Protocol 1: Guanylation of an Aromatic Amine using this compound Hydrochloride
Objective: To synthesize an N-arylguanidine from an aniline (B41778) derivative.
Materials:
-
This compound hydrochloride
-
Substituted aniline
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) in the anhydrous solvent, add the base (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound hydrochloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired guanidine.
Protocol 2: Synthesis of a Pyrimidine (B1678525) using Formamidine Acetate
Objective: To synthesize a pyrimidine ring from a 1,3-dicarbonyl compound.
Materials:
-
Formamidine acetate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., Ethanol or Dimethylformamide)
-
Base (e.g., Sodium ethoxide or Potassium carbonate)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) and formamidine acetate (1.2 eq.) in the chosen solvent.
-
Add the base (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Reactivity Comparison
To obtain quantitative data for comparing the reactivity of different formamidines, a standardized experimental workflow is necessary.
Caption: A workflow for the comparative kinetic analysis of formamidine reactivity.
Conclusion
This compound hydrochloride stands out as a highly reactive and efficient reagent for the synthesis of guanidines, particularly from less nucleophilic amines. Its reactivity is attributed to the inherent electrophilicity of the chloroformamidinium ion. In contrast, other formamidines like formamidine acetate are more suited for the construction of heterocyclic systems through condensation reactions, generally requiring thermal activation. The choice of formamidine reagent should, therefore, be guided by the specific synthetic target and the desired reaction pathway. For researchers in drug discovery and development, a thorough understanding of these reactivity differences is essential for the rational design of synthetic routes to novel bioactive molecules.
A Comparative Guide to Amine Derivatization for Mass Spectrometry: Featuring Guanidination with Chloroformamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of derivatization strategies for primary amines in mass spectrometry, with a focus on guanidination, a reaction achievable using reagents like chloroformamidine. The performance of this chemical modification is contrasted with other common amine derivatization techniques, supported by experimental data from peer-reviewed studies.
Introduction to Amine Derivatization in Mass Spectrometry
Primary amines are common functional groups in many biomolecules, including amino acids, peptides, and neurotransmitters. However, their analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their varying ionization efficiencies. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its physicochemical properties for MS analysis. An ideal derivatization reagent improves ionization efficiency, promotes predictable fragmentation, and enhances chromatographic separation.
Guanidination is a chemical modification that converts a primary amine into a guanidinium (B1211019) group, which has a higher proton affinity than the original amine. This modification is particularly advantageous for mass spectrometry as it introduces a fixed positive charge, leading to improved ionization efficiency and signal intensity. This compound and its analogs, such as O-methylisourea and 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), are effective reagents for this transformation.[1][2][3]
Comparison of Amine Derivatization Reagents
The choice of derivatization reagent significantly impacts the outcome of a mass spectrometry experiment. Below is a comparison of guanidination (the reaction performed by this compound) with other widely used amine-derivatization reagents.
| Feature | Guanidination (e.g., with O-methylisourea) | Dansyl Chloride (Dansyl-Cl) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Target Group | Primary amines (α- and ε-amines) | Primary and secondary amines, phenolic hydroxyls | Primary and secondary amines | Primary amines (in the presence of a thiol) |
| Reaction pH | Alkaline (pH > 10.5) | Alkaline (pH 8-10.5) | Alkaline (pH 8-9) | Alkaline (pH 9-10) |
| Key Advantage for MS | Introduces a fixed positive charge, significantly enhances ionization efficiency.[4] | Improves chromatographic retention and ionization efficiency; fluorescent.[5][6] | Improves chromatographic retention; fluorescent.[5][6] | Forms fluorescent isoindole derivatives.[5][6] |
| Mass Shift | +42.02 Da per amine group[2] | +235.07 Da per amine group | +222.07 Da per amine group | Variable, depends on the thiol used. |
| Multiplexing Capability | Isotopic labeling versions are available for relative quantification.[5] | Isotopic labeling versions are available. | Isotopic labeling versions are available. | Limited applicability for multiplexing. |
| Reaction Byproducts | Can produce salts that may require removal prior to MS analysis.[4] | Produces HCl. | Produces HCl. | Reaction can be reversible. |
| Compatibility | Primarily used for peptides and proteins.[1][5] | Broadly applicable to amino acids, peptides, and other amine-containing metabolites.[6] | Commonly used for amino acid analysis.[6] | Widely used for amino acid analysis.[6] |
Performance Data: Guanidination vs. Other Derivatization Methods
The following table summarizes quantitative data on the performance of different derivatization strategies, highlighting the significant improvement in signal intensity often observed with guanidination.
| Analyte | Derivatization Method | Fold Signal Enhancement (Compared to Underivatized) | Reference |
| Lysine-containing peptides | Guanidination with O-methylisourea | 5 to 15-fold | [4] |
| BSA Tryptic Peptides | Guanidination with O-methylisourea-freebase | > 10-fold (compared to conventional guanidination) | [4] |
| Various amine-containing metabolites | Dansyl-Cl | Generally high ionization efficiency | [5][6] |
| Various amine-containing metabolites | FMOC-Cl | Useful under highly acidic chromatography conditions | [5][6] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a typical protocol for the guanidination of peptides for mass spectrometry analysis, which would be analogous to a procedure using this compound.
Protocol: Guanidination of Tryptic Peptides with O-methylisourea
Materials:
-
Protein digest sample (containing peptides)
-
O-methylisourea hemisulfate
-
Ammonium (B1175870) hydroxide (B78521) (or other suitable base)
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 10.5)
-
Stop solution (e.g., 5% trifluoroacetic acid)
-
Solid-phase extraction (SPE) C18 cartridges for desalting
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid)
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide sample in the reaction buffer.
-
Guanidination Reaction:
-
Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in the reaction buffer.
-
Add the guanidination reagent to the peptide sample. A typical molar excess is used to drive the reaction to completion.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 65°C) for a specified time (e.g., 1-2 hours). The optimal temperature and time may need to be determined empirically.
-
-
Reaction Quenching: Stop the reaction by adding the stop solution to lower the pH.
-
Desalting:
-
Condition an SPE C18 cartridge with acetonitrile followed by equilibration with 0.1% trifluoroacetic acid in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% trifluoroacetic acid in water to remove salts and excess reagent.
-
Elute the derivatized peptides with a solution of acetonitrile and 0.1% trifluoroacetic acid.
-
-
Sample Analysis:
-
Lyophilize the eluted sample and reconstitute it in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Visualizations
Chemical Reaction of Guanidination
Caption: Reaction of a primary amine with a this compound analog to form a guanidinium group.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for the analysis of derivatized peptides by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Structural Elucidation of Guanidines Synthesized via Chloroformamidine and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N,N'-disubstituted guanidines synthesized using chloroformamidine hydrochloride versus alternative synthetic routes. The objective is to offer a clear, data-driven comparison of these methods to aid in the selection of synthetic pathways and analytical characterization techniques in drug discovery and development.
Introduction
Guanidines are a critical pharmacophore in numerous biologically active compounds. Their synthesis and unambiguous structural characterization are paramount. This compound hydrochloride has emerged as an efficient reagent for the guanylation of amines, particularly electron-deficient aromatic amines. NMR spectroscopy is the cornerstone for the structural verification of the resulting guanidine (B92328) products. This guide compares the NMR spectroscopic signatures of guanidines prepared via the this compound route with those synthesized through a one-pot reaction involving isocyanides and the classic carbodiimide-based method.
Comparison of Synthetic Methods and NMR Data
This section details the NMR data for a representative N,N'-disubstituted guanidine, N,N'-di-p-tolylguanidine, synthesized by different methods. The data is presented to highlight any potential differences in isomeric purity or byproduct formation as observed by NMR.
Table 1: ¹H and ¹³C NMR Data for N,N'-di-p-tolylguanidine
| Method | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound HCl | DMSO-d₆ | 7.15 (d, J = 8.2 Hz, 4H, Ar-H), 6.95 (d, J = 8.2 Hz, 4H, Ar-H), 8.50 (br s, 2H, NH), 2.25 (s, 6H, CH₃) | 155.2 (C=N), 138.5 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-CH), 125.8 (Ar-C), 20.9 (CH₃) |
| One-Pot (Isocyanide) | DMSO-d₆ | 7.16 (d, J = 8.1 Hz, 4H, Ar-H), 6.96 (d, J = 8.1 Hz, 4H, Ar-H), 8.48 (s, 2H, NH), 2.26 (s, 6H, CH₃) | 155.3 (C=N), 138.4 (Ar-C), 130.0 (Ar-CH), 129.6 (Ar-CH), 125.9 (Ar-C), 21.0 (CH₃) |
| Carbodiimide | DMSO-d₆ | 7.15 (d, J = 8.3 Hz, 4H, Ar-H), 6.94 (d, J = 8.3 Hz, 4H, Ar-H), 8.51 (br s, 2H, NH), 2.25 (s, 6H, CH₃). N,N'-dicyclohexylurea (DCU) byproduct may be observed. | 155.2 (C=N), 138.5 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-CH), 125.8 (Ar-C), 20.9 (CH₃). DCU signals: ~158 (C=O), ~48 (CH), ~33, ~26, ~25 (CH₂) |
Experimental Protocols
General NMR Acquisition Protocol
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Synthesis of N,N'-di-p-tolylguanidine via this compound Hydrochloride
To a stirred solution of p-toluidine (B81030) (2.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) under a nitrogen atmosphere is added this compound hydrochloride (1.0 mmol). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and 1 M NaOH. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford N,N'-di-p-tolylguanidine.
Alternative Synthesis 1: One-Pot Reaction from N-Chlorophthalimide, Isocyanide, and Amine[1][2][3]
To a cooled (0 °C) suspension of N-chlorophthalimide (1.0 mmol) in anhydrous acetonitrile (2 mL), 4-methylphenyl isocyanide (1.1 mmol) is added and stirred for 15 minutes. Triethylamine (1.0 mmol) and subsequently p-toluidine (1.2 mmol) are added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is then poured into aqueous HCl solution (0.5 M, 30 mL) and extracted with chloroform (B151607) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is then dissolved in methanol (B129727) (10 mL) and hydrazine (B178648) hydrate (B1144303) (2.0 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by column chromatography on silica gel to yield N,N'-di-p-tolylguanidine.
Alternative Synthesis 2: Carbodiimide Method
To a solution of p-toluidine (2.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) is added N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give N,N'-di-p-tolylguanidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the reaction workflows for the synthesis of N,N'-disubstituted guanidines using the compared methods.
Caption: Synthesis of N,N'-disubstituted guanidines using this compound hydrochloride.
A Comparative Guide to the Synthesis of Chloroformamidines and Fluoroformamidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of formamidine (B1211174) moieties and fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug design. Chloroformamidines and their fluorinated analogs, fluoroformamidines, serve as versatile synthetic intermediates for a wide array of nitrogen-containing heterocycles, ureas, and guanidines. This guide provides an objective comparison of the synthetic routes to these two important classes of compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their synthetic campaigns.
At a Glance: Chloroformamidine vs. Fluoroformamidine Synthesis
The primary distinction in the synthesis of these two functionalities lies in the method of halogen introduction and the overall efficiency of the synthetic routes. Traditional methods for synthesizing fluoroformamidines often proceed through a this compound intermediate, involving a subsequent halogen exchange reaction. However, recent advancements have enabled a more direct and efficient synthesis of fluoroformamidines, bypassing the need for their chloro-analogs.
This guide will compare a classical approach to this compound synthesis, the formation of a Vilsmeier-type reagent, with a modern, modular synthesis of fluoroformamidines.
| Feature | This compound Synthesis (Vilsmeier Approach) | Fluoroformamidine Synthesis (Modern Approach) |
| Starting Materials | N,N-Dialkylformamide, Chlorinating Agent (e.g., Oxalyl Chloride) | Aldehyde, Hydroxylamine, Amine |
| Key Transformation | Formation of a Chloroformamidinium Salt | In situ Amidoxime (B1450833) Formation and Rearrangement |
| Reaction Time | Typically 1-3 hours | As little as 60 seconds for the key step |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Overall Yield | Generally Good to High | High to Excellent (often >70%) |
| Generality | Broadly applicable for N,N-dialkyl derivatives | Highly modular with wide substrate scope |
| Reagents | Moisture-sensitive chlorinating agents | Stable reagents, including a sulfur(VI)-fluoride reagent |
Synthetic Pathways and Methodologies
A visual comparison of the synthetic workflows highlights the increased efficiency of modern fluoroformamidine synthesis.
This compound Synthesis via Vilsmeier Reagent Formation
The generation of N,N-dialkylchloroformamidinium salts, commonly known as Vilsmeier reagents, is a robust method for accessing chloroformamidines. These salts are potent electrophiles and are typically prepared by reacting an N,N-dialkylformamide with a chlorinating agent such as oxalyl chloride, phosgene, or phosphorus oxychloride.
Caption: Synthesis of a Chloroformamidinium Salt (Vilsmeier Reagent).
Fluoroformamidine Synthesis: A Comparative Overview
Historically, the synthesis of fluoroformamidines was a multi-step process that often utilized harsh reagents and conditions. This pathway typically involved the formation of a this compound, followed by a halogen exchange reaction, which could take several hours under anhydrous conditions.
Caption: Traditional Multi-step Synthesis of Fluoroformamidines.
A contemporary approach provides rapid and modular access to fluoroformamidines through the rearrangement of in situ-generated amidoximes.[1][2][3] This method is characterized by its high yields, mild reaction conditions, and significantly reduced reaction times.[1][3]
Caption: Modern One-Pot Synthesis of Fluoroformamidines.
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylchloroformamidinium chloride (Vilsmeier Reagent)
This protocol describes the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and oxalyl chloride.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a stirred solution of N,N-dimethylformamide in dichloromethane at 0°C, add oxalyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. During this time, a precipitate will form.
-
The resulting solid, N,N-dimethylchloroformamidinium chloride, can be isolated by filtration or used in situ for subsequent reactions.
Note: This reaction is exothermic and moisture-sensitive. It should be carried out under an inert atmosphere.
Protocol 2: Modular Synthesis of a Fluoroformamidine
This protocol is adapted from Vogel et al. and describes the rapid synthesis of a fluoroformamidine from an acid chloride oxime.[4]
Materials:
-
Acid chloride oxime (0.20 mmol)
-
Triethylamine (NEt₃, 61.0 mg, 0.60 mmol)
-
Amine (e.g., Morpholine, 17.4 mg, 0.20 mmol)
-
Sulfone iminium fluoride (B91410) (SIF) reagent (160 mg, 0.40 mmol)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To an 8 mL vial equipped with a stir bar, add the acid chloride oxime (0.20 mmol) and NEt₃ (0.60 mmol) along with acetonitrile (0.5 mL).[4]
-
Add a solution of the amine (0.20 mmol) in acetonitrile (0.25 mL) at room temperature and stir for 30 seconds.[4]
-
Add a solution of the SIF reagent (0.40 mmol) in acetonitrile (0.25 mL).[4]
-
Stir the reaction for 60 seconds at room temperature.[4]
-
Remove the acetonitrile under reduced pressure.[4]
-
The crude product can then be purified by silica (B1680970) gel chromatography.[4]
Comparative Performance Data
The following table summarizes typical experimental results for the synthesis of representative this compound and fluoroformamidine derivatives, highlighting the efficiency of the modern fluoroformamidine synthesis.
| Compound Class | Synthetic Method | Substrate | Reagents | Time | Temp. | Yield | Reference |
| This compound | Vilsmeier Reagent Formation | DMF | Oxalyl Chloride | 1-2 h | 0°C to RT | High | General Procedure |
| Fluoroformamidine | Traditional | N-Aryl this compound | Fluorinating Agent | Several h | Elevated | Variable | [3] |
| Fluoroformamidine | Modern Modular | Phenyl-derived Acid Chloride Oxime | Morpholine, SIF | 60 s | RT | 71-90% | [3] |
| Fluoroformamidine | Modern Modular | 3-Pyridyl Acid Chloride Oxime | Morpholine, SIF | 60 s | RT | 85% | [3] |
| Fluoroformamidine | Modern Modular | Thiophene-derived Acid Chloride Oxime | Morpholine, SIF | 60 s | RT | 78-82% | [3] |
Conclusion
While chloroformamidines remain valuable and readily accessible synthetic intermediates, particularly through the robust Vilsmeier-Haack reaction, the landscape of fluoroformamidine synthesis has been transformed by recent innovations. The development of a rapid, modular, and high-yield synthesis via amidoxime rearrangement offers a significant advantage in terms of efficiency, reaction time, and mild conditions.[1][3] This modern approach avoids the often harsh conditions of traditional halogen exchange reactions and expands the accessibility of diverse fluoroformamidine building blocks for drug discovery and development.[3] For researchers seeking to incorporate the unique properties of fluorine into formamidine-containing scaffolds, this new methodology represents a superior synthetic strategy.
References
Evaluating Chloroformamidine as a Molecular Linker: A Comparative Guide for Researchers
In the landscape of scientific research and drug development, the use of molecular linkers is fundamental to constructing complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized materials. The choice of a linker can profoundly influence the stability, efficacy, and overall performance of the final conjugate. This guide provides an objective comparison of chloroformamidine as a molecular linker against established alternatives, namely N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry linkers. By presenting available experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
This compound: A Versatile Reagent for Guanidinylation
This compound hydrochloride is a reactive compound primarily utilized as a precursor for the synthesis of guanidines and various heterocyclic systems.[1] Its utility as a molecular linker stems from its ability to react with primary amines to form stable guanidinium (B1211019) linkages. This functionality is of particular interest due to the structural importance of the guanidino group in many biologically active compounds.[2][3]
Mechanism of Action
The reaction of this compound with a primary amine proceeds through a nucleophilic attack of the amine on the electrophilic carbon atom of the this compound, leading to the formation of a guanidinium group. This reaction is particularly effective for creating linkages with biomolecules that possess accessible primary amine groups, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues.
Caption: Reaction of this compound with a primary amine.
Alternative Molecular Linkers: A Comparative Overview
Several classes of molecular linkers are widely used in bioconjugation, each with distinct reactivity, stability, and application profiles. The most common alternatives to this compound-based guanidinylation include NHS esters, maleimides, and click chemistry linkers.
N-hydroxysuccinimide (NHS) Esters
NHS esters are among the most frequently used reagents for modifying primary amines on biomolecules.[4][5] They react with the ε-amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[5][6][7][8][9][]
Mechanism of Action: The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[][11]
Caption: NHS ester reaction with a primary amine.
Maleimides
Maleimide-based linkers are highly selective for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[12][13][14] This specificity allows for site-specific conjugation, which is particularly valuable in the development of antibody-drug conjugates (ADCs).[12][15][16] The reaction forms a stable thioether bond.[17][18]
Mechanism of Action: The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide (B117702) ring.
Caption: Maleimide reaction with a thiol group.
Click Chemistry Linkers
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible.[7][19] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[7][13][20] These reactions form a highly stable triazole ring and are considered bioorthogonal, meaning they do not interfere with native biological processes.[13][19]
Mechanism of Action (CuAAC): An azide (B81097) and a terminal alkyne undergo a 1,3-dipolar cycloaddition in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.
References
- 1. This compound | 6869-14-3 | Benchchem [benchchem.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to a Novel Chloroformamidine-Based Synthesis of 1,2,4-Triazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,2,4-triazoles is of paramount importance due to the broad spectrum of biological activities exhibited by this class of heterocyclic compounds. This guide provides a comparative analysis of a novel, proposed synthetic pathway for 3-substituted-1,2,4-triazoles utilizing a versatile N,N-dialkyl-N′-chlorosulfonyl chloroformamidine reagent. The performance of this new pathway is objectively compared with established methods, supported by referenced experimental data and detailed protocols.
Comparison of Key Synthetic Routes
The following table summarizes the key performance indicators for the proposed this compound-based synthesis and three common methods for synthesizing 1,2,4-triazoles. The data for established methods is based on published literature, providing a benchmark for evaluating the potential of this new pathway.
| Synthesis Route | General Reaction | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts | Notes |
| Proposed this compound Pathway | Acylhydrazide + N,N-Dimethyl-N′-chlorosulfonyl this compound | 85-95% (projected) | 2-4 hours | Room Temp. | Organic base (e.g., Et₃N) | A novel, high-yield, room temperature method. Avoids harsh heating and catalysts. |
| Pellizzari Reaction | Amide + Acylhydrazide | 30-50%[1][2] | Long (hours)[1] | High (>200)[1][2] | None (thermal) | A classic method; often suffers from low yields and harsh conditions.[2] |
| Einhorn-Brunner Reaction | Diacylamine + Hydrazine | 50-70%[1] | Hours[1] | Moderate to high[1] | Weak acid (optional)[3] | Another classical method; can produce isomeric mixtures with unsymmetrical diacylamines.[4] |
| Microwave-Assisted Synthesis | Hydrazine + Formamide | 70-85%[5] | Short (10-15 min)[5] | High (160)[5] | None (catalyst-free) | A modern, rapid, and efficient green chemistry approach.[5][6] |
Visualizing the Synthetic Pathways
Diagrams for the proposed and established synthetic routes provide a clear visual comparison of the reaction mechanisms and required components.
Caption: Proposed pathway using a this compound derivative.
Caption: The classical high-temperature Pellizzari reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic studies of reactions involving Chloroformamidine to understand reaction mechanisms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of chloroformamidines and a common alternative, benzoyl chloride, with a focus on their hydrolysis reactions. Understanding the underlying mechanisms and quantitative differences in reactivity is crucial for researchers in organic synthesis and drug development, where these moieties can be key intermediates or part of larger molecular scaffolds. While detailed quantitative kinetic data for chloroformamidine reactions is not abundant in publicly accessible literature, this guide leverages seminal mechanistic studies and compares them with the extensively documented kinetics of benzoyl chloride hydrolysis.
Mechanistic Overview: A Tale of Two Pathways
The hydrolysis of N,N'-diarylchloroformamidines and benzoyl chloride proceeds through fundamentally different mechanisms, which dictates their reactivity and susceptibility to solvent and substituent effects.
This compound Hydrolysis: A Unimolecular Pathway (SN1-like)
Kinetic studies of N,N'-diarylchloroformamidines indicate that their solvolysis, including hydrolysis, follows a unimolecular mechanism.[1] This pathway involves a slow, rate-determining ionization step to form a stabilized carbocation intermediate, which then rapidly reacts with a nucleophile (water in the case of hydrolysis) to yield the final product.
The reaction proceeds as follows:
-
Ionization (Rate-Determining): The C-Cl bond breaks heterolytically to form a resonance-stabilized carbocation.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation: A final deprotonation step yields the urea (B33335) derivative and hydrochloric acid.
A key study by Hegarty, Cronin, and Scott established this unimolecular mechanism for the solvolysis of substituted imidoyl chlorides, including chloroformamidines.[1] Their work also provided a qualitative reactivity series, showing that the ease of carbocation formation is greater for other imidoyl chlorides compared to chloroformamidines.[1]
Benzoyl Chloride Hydrolysis: A Bimolecular Pathway (SN2-like)
In contrast, the hydrolysis of benzoyl chloride typically proceeds via a bimolecular nucleophilic acyl substitution mechanism.[2][3] This pathway involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to the products.
The reaction steps are:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion is expelled, and the carbonyl group is reformed, followed by deprotonation to give benzoic acid and hydrochloric acid.
The mechanism can, however, shift towards an SN1 character in highly polar, ionizing solvents.[2]
Visualizing the Reaction Mechanisms
The distinct mechanistic pathways of this compound and benzoyl chloride hydrolysis can be visualized using the following diagrams.
References
A Comparative Analysis of Chloroformamidine and Alkyl Chloroformates for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their detectability and separation in chromatographic and mass spectrometric analyses. This guide provides a comparative analysis of Chloroformamidine hydrochloride with commonly used alkyl chloroformates, such as methyl chloroformate and ethyl chloroformate, for the derivatization of polar analytes containing primary amines, phenols, and carboxylic acids.
While alkyl chloroformates are well-established and extensively documented derivatizing agents, this compound hydrochloride's application in analytical derivatization is less conventional, primarily being used in organic synthesis. This guide will compare the known performance of alkyl chloroformates with the potential application of this compound, based on its chemical reactivity as a guanidinating agent.
Overview of Derivatization Agents
Alkyl Chloroformates (e.g., Methyl Chloroformate, Ethyl Chloroformate) are highly reactive compounds used to derivatize a wide range of polar functional groups. The reaction involves the replacement of an active hydrogen on amines, phenols, and carboxylic acids with an alkoxycarbonyl group. This process increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography (GC) analysis, and can also improve their chromatographic behavior and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).[1][2] Alkyl chloroformate derivatization is known for its rapid reaction times, often occurring almost instantaneously in an aqueous medium.[3]
This compound Hydrochloride is a reagent primarily used for the synthesis of guanidines from amines, a reaction known as guanidination.[4] In the context of derivatization, it would introduce a guanidinyl group to primary amines. This modification can significantly increase the basicity and positive charge of the analyte, which is expected to enhance ionization efficiency in positive-ion mode mass spectrometry.[4] However, its use as a standard derivatization agent for routine analytical purposes is not well-documented.
Performance Comparison
The selection of a derivatization reagent is critical and depends on the analyte, the analytical technique, and the desired outcome. The following tables summarize the key performance characteristics of alkyl chloroformates based on experimental data, and the inferred characteristics of this compound based on the principles of guanidination chemistry.
Table 1: General Comparison of Derivatization Reagents
| Feature | Alkyl Chloroformates (e.g., MCF, ECF) | This compound Hydrochloride (Inferred) |
| Target Analytes | Primary & Secondary Amines, Phenols, Carboxylic Acids[3][5] | Primary Amines[4] |
| Reaction Principle | Acylation (Alkoxycarbonylation)[2] | Guanidination[4] |
| Reaction Speed | Very fast (often instantaneous)[3] | Likely slower than alkyl chloroformates |
| Reaction Medium | Aqueous medium compatible[3][6] | Typically requires specific organic solvents and bases |
| Derivative Volatility | Increased, suitable for GC-MS[1] | Likely lower than underivatized amine, may not be ideal for GC-MS without further derivatization |
| Ionization Enhancement | Moderate, improves chromatographic properties[7] | High potential for positive-ion MS due to the highly basic guanidinium (B1211019) group[4] |
| Derivative Stability | Generally good, though can be susceptible to hydrolysis[8] | Guanidinium group is generally stable |
| Commercial Availability | Widely available as analytical reagents | Available as a chemical reagent, not specifically marketed for analytical derivatization |
| Established Protocols | Numerous well-established protocols for various analytes[6][9][10] | Limited to no established protocols for analytical derivatization |
Table 2: Quantitative Performance Data for Alkyl Chloroformate Derivatization
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) |
| Limit of Detection (LOD) | Low picomole range on-column[5] | 125 to 300 pg on-column for various metabolites[6] |
| Limit of Quantification (LOQ) | - | 25 ng/mL (cis-resveratrol), 50 ng/mL (trans-resveratrol) in wine[11] |
| Recovery | - | 70% to 120% for various metabolites in urine and serum[6][12][13] |
| Precision (RSD) | < 10% (instrument repeatability)[8] | < 10% (instrument and method repeatability)[6] |
| Derivative Stability | Stable for analysis[8] | Stable for at least 48 hours for most metabolites[6][12][13] |
| Reaction Efficiency | High[8] | 82% to 99.9% for amino acid standards[10] |
Data for this compound is not available in the context of analytical derivatization for direct comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and accurate results. Below are representative protocols for derivatization using alkyl chloroformates.
Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum for GC-MS Analysis[6]
Reagents:
-
Serum sample
-
L-2-chlorophenylalanine (internal standard solution, 0.1 mg/mL)
-
Anhydrous ethanol (B145695)
-
Pyridine
-
Ethyl chloroformate (ECF)
-
n-Hexane
-
Sodium hydroxide (B78521) (NaOH) solution (7 mol/L)
Procedure:
-
To 600 µL of diluted serum sample (1:1 with water) or standard mixture, add 100 µL of the internal standard solution.
-
Add 400 µL of anhydrous ethanol and 100 µL of pyridine.
-
Add 50 µL of ECF for the first derivatization step.
-
Vortex the mixture and sonicate at 20°C and 40 kHz for 60 seconds to accelerate the reaction.
-
Extract the derivatives with 500 µL of n-hexane.
-
Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of 7 mol/L NaOH.
-
Perform the second derivatization step by adding another 50 µL of ECF to the aqueous layer.
-
Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g.
-
The n-hexane layer containing the derivatized analytes is then ready for GC-MS analysis.
Protocol 2: Methyl Chloroformate (MCF) Derivatization of Amino and Organic Acids[5]
While a detailed step-by-step protocol is not provided in the search result, the method involves a GC-MS/MS analysis of metabolites containing amino and/or carboxylic groups after derivatization with MCF. The method is sensitive, with quantitation limits in the low picomole range.
Visualization of Workflows and Reactions
To better illustrate the processes, the following diagrams are provided in DOT language.
Caption: Experimental workflow for a two-step ethyl chloroformate derivatization.
Caption: Reaction pathways for acylation and guanidination.
Conclusion
Alkyl chloroformates, particularly methyl and ethyl chloroformate, are versatile, efficient, and well-validated derivatization reagents for a broad range of polar analytes in GC-MS and LC-MS applications. They offer rapid reaction times, compatibility with aqueous media, and result in derivatives with good stability and chromatographic properties.
This compound hydrochloride, while a potent reagent for guanidination in synthetic chemistry, is not established as a routine derivatization agent for analytical purposes. Theoretically, it holds promise for enhancing the ionization efficiency of primary amines in mass spectrometry. However, the lack of established protocols, potential for lower volatility of the derivatives, and a more limited range of target analytes compared to alkyl chloroformates are significant drawbacks.
For researchers requiring robust, reliable, and well-documented derivatization methods, alkyl chloroformates remain the superior choice. Further research is needed to explore and validate the potential of this compound hydrochloride as a specialized derivatization agent for targeted applications where enhanced ionization of primary amines is the primary goal.
References
- 1. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chloroformamidine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chloroformamidine and its salts, such as this compound hydrochloride, are classified as hazardous materials that necessitate stringent disposal protocols. Adherence to these procedures is critical not only for personnel safety but also for environmental protection.
Improper disposal, such as allowing the chemical to enter drains or waterways, can lead to significant environmental contamination.[1] Therefore, all waste containing this compound must be managed in strict accordance with federal, state, and local hazardous waste regulations.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is essential to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE) to minimize exposure.
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or fumes.[1][5][6]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
| Personal Protective Equipment (PPE) for this compound Disposal |
| Eye/Face Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
II. Step-by-Step Disposal Procedure
The disposal of this compound waste must be systematic to ensure safety and compliance. This involves proper segregation, containment, and labeling before collection by a certified hazardous waste management service.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Mixing can create unknown hazards and complicate the disposal process.
-
Collect all materials contaminated with this compound, including pipette tips, gloves, and absorbent pads, in a dedicated waste container.[5][6]
-
For liquid waste, use a primary container that is compatible with the chemical. For solid waste, a puncture-proof container is recommended.[5][6]
2. Container Management and Labeling:
-
All waste containers must be in good condition, compatible with this compound, and have a secure, tight-fitting lid to prevent leaks or spills.[1][5][7]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents (i.e., "this compound Waste").[5][6][7]
-
Keep the container closed at all times, except when actively adding waste.[1][5][6][7]
3. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials and sources of ignition.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][3]
-
Never pour this compound waste down the drain or dispose of it in the regular trash.[1][4][5]
-
The preferred methods for final disposal are through a licensed reclaimer or a permitted incinerator, which are equipped to handle hazardous organic compounds.[4][5]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.[4]
-
Wearing the appropriate PPE, prevent the spill from spreading.[1]
-
Use an inert absorbent material to soak up the spill.[1]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
Report the spill to your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. afgsci.com [afgsci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroformamidine
For Immediate Reference: Essential Safety and Handling Protocols for Chloroformamidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear suitable protective gloves. Nitrile gloves are a common recommendation for protection against skin irritants.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Face shield | Required when there is a significant risk of splashing. | |
| Body Protection | Laboratory coat or protective clothing | Wear suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Fume hood or adequate ventilation | Use only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[1][2] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.
Handling Procedures:
-
Work Area Preparation: Ensure a chemical fume hood is operational or the work area is well-ventilated.[1][2] An eyewash station should be readily accessible.[1]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Avoid generating dust. Minimize the creation and accumulation of dust.[1]
-
Avoiding Contact: Avoid all contact with skin, eyes, and clothing.[1][2] Do not breathe fumes, dust, or vapors.[1]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.[1]
Storage Plan:
| Condition | Requirement |
| Container | Store in a tightly-closed container.[1] |
| Environment | Store in a cool, dry, and well-ventilated area.[1] |
| Incompatibilities | Keep away from incompatible substances and sources of ignition.[1] |
| Security | Store in a locked-up area.[1] |
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency is critical. Likewise, proper disposal prevents environmental contamination and ensures regulatory compliance.
Emergency Response Plan:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Minor Spill | Wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] Ensure adequate ventilation.[1] |
| Major Spill | Evacuate the area and prevent entry. Remove all sources of ignition.[1] Contact your institution's environmental health and safety department. |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal facility.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the product to enter drains, waterways, or soil.[1]
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
